molecular formula C14H22ClNO2 B1398244 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride CAS No. 1219949-43-5

4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

カタログ番号: B1398244
CAS番号: 1219949-43-5
分子量: 271.78 g/mol
InChIキー: ALIHTYOUOPVZGW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride (CAS 1219949-43-5) is a chemical compound with the molecular formula C14H22ClNO2 and a molecular weight of 271.78 g/mol . This piperidine derivative is a specialty synthetic building block utilized in research and development, particularly in the field of medicinal chemistry and organic synthesis. The 4-methoxybenzyl (PMB) group attached via an ether linkage is a common protecting group for alcohols, making this compound a valuable intermediate for the controlled synthesis and functionalization of more complex molecules . As a key heterocyclic building block, it provides a versatile scaffold for the creation of novel compounds for various scientific investigations. This product is intended for research purposes only and is strictly not intended for diagnostic or therapeutic uses, or for human or animal consumption . Researchers should consult the product's Safety Data Sheet (SDS) and handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

特性

IUPAC Name

4-[(4-methoxyphenyl)methoxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-16-14-4-2-12(3-5-14)10-17-11-13-6-8-15-9-7-13;/h2-5,13,15H,6-11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALIHTYOUOPVZGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219949-43-5
Record name Piperidine, 4-[[(4-methoxyphenyl)methoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219949-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Foundational & Exploratory

What is the chemical structure of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

Introduction

4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is a heterocyclic organic compound of significant interest to the fields of medicinal chemistry and pharmaceutical development. Its molecular architecture is characterized by three key functional components: a piperidine ring, a flexible ether linkage, and a 4-methoxybenzyl (PMB) group. The piperidine scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous approved therapeutic agents due to its favorable pharmacokinetic properties and its ability to be readily functionalized to interact with biological targets.[1]

This guide provides a comprehensive technical overview of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride, intended for researchers, chemists, and drug development professionals. It covers the compound's structure, synthesis, analytical characterization, applications, and safety considerations. The primary utility of this compound lies not as an end-product therapeutic, but as a sophisticated synthetic intermediate or building block. The 4-methoxybenzyl moiety serves as a robust and selectively cleavable protecting group for the primary alcohol functionality, enabling complex, multi-step synthetic campaigns aimed at novel bioactive molecules.

Chemical Structure and Physicochemical Properties

Chemical Identity
  • Systematic Name: 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

  • Free Base CAS Number: 291289-74-2

  • Molecular Formula: C₁₄H₂₂ClNO₂

  • Molecular Weight: 271.78 g/mol

Structural Diagram
Figure 1: Chemical Structure of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride.
Physicochemical Properties
PropertyValueSource/Rationale
Appearance Off-white to white crystalline powderTypical for similar hydrochloride salts.[1]
Solubility Soluble in water, methanol, DMSOThe hydrochloride salt form enhances aqueous solubility.[1]
Melting Point 170-180 °C (estimated)Based on similar structures like 4-(4-Methoxybenzyl)piperidine hydrochloride (172-176 °C).[1]
Storage Store at 2-8 °C, desiccatedRecommended for long-term stability of amine salts and ethers.[1][2]

Synthesis and Purification

Synthetic Strategy Overview

The synthesis of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is most efficiently achieved through a multi-step process that leverages standard, high-yielding organic transformations. The core logic involves:

  • Protection of the Piperidine Nitrogen: The secondary amine of the piperidine starting material is highly nucleophilic and would interfere with the subsequent etherification step. Therefore, it is first protected with a group like tert-butyloxycarbonyl (Boc).

  • Williamson Ether Synthesis: The hydroxyl group of the protected piperidinemethanol is deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide. This potent nucleophile then displaces the bromide from 4-methoxybenzyl bromide (PMB-Br) to form the target ether linkage.[3]

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions. The same acidic step, typically using a solution of hydrogen chloride in an organic solvent, simultaneously protonates the piperidine nitrogen to form the final hydrochloride salt, which often precipitates from the reaction medium, facilitating purification.[4]

Synthesis Workflow Diagram

G cluster_0 Step 1: Protection cluster_1 Step 2: Etherification cluster_2 Step 3: Deprotection & Salt Formation start Piperidine-4-methanol reagent1 (Boc)₂O, Base (e.g., TEA, DCM) start->reagent1 prod1 N-Boc-piperidine-4-methanol reagent1->prod1 reagent2 1. NaH, DMF 2. 4-Methoxybenzyl bromide prod1->reagent2 prod2 N-Boc-4-(((4-methoxybenzyl) oxy)methyl)piperidine reagent2->prod2 reagent3 HCl in Dioxane or MeOH prod2->reagent3 final_prod 4-(((4-Methoxybenzyl)oxy)methyl) piperidine hydrochloride reagent3->final_prod G cluster_analysis Spectroscopic Analysis Sample Final Product (White Solid) Prep Sample Preparation (Dissolve in appropriate deuterated solvent, e.g., CDCl₃ or D₂O) Sample->Prep NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR MS Mass Spectrometry (ESI-MS) Prep->MS IR IR Spectroscopy (ATR) Prep->IR Data Data Interpretation (Confirm structure, assess purity) NMR->Data MS->Data IR->Data Report Certificate of Analysis Data->Report

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its versatility in creating diverse molecular architectures that interact with a range of biological targets. This guide delves into the mechanistic underpinnings of a specific derivative, 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride, in the context of contemporary drug discovery. While direct research on this exact molecule is emerging, this document synthesizes evidence from structurally related compounds to propose a primary mechanism of action centered on the sigma-1 receptor (S1R), a critical modulator of cellular stress and neuronal function. We will explore the molecular interactions, downstream signaling cascades, and the therapeutic potential of this compound class, particularly in the realm of neurodegenerative diseases. This guide is intended for researchers and drug development professionals seeking to understand and leverage the therapeutic promise of novel piperidine derivatives.

Introduction: The Piperidine Moiety as a Privileged Scaffold in CNS Drug Discovery

The piperidine ring is a recurring motif in a multitude of FDA-approved drugs and clinical candidates, attributable to its favorable physicochemical properties, including its ability to exist in a protonated state at physiological pH, which facilitates interactions with biological targets. Its conformational flexibility allows for precise spatial orientation of substituents, enabling high-affinity and selective binding to receptors and enzymes. In the landscape of central nervous system (CNS) disorders, piperidine-containing molecules have shown significant promise.[1] This guide focuses on 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride, a compound that combines the piperidine core with a methoxybenzyl group, a feature often associated with interactions with specific receptor subtypes. While this specific molecule is primarily recognized as a versatile intermediate in pharmaceutical development, its structural elements suggest a compelling biological activity profile.[2]

Proposed Primary Target: The Sigma-1 Receptor (S1R)

Based on extensive research into structurally analogous piperidine derivatives, the most probable primary biological target for 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is the sigma-1 receptor (S1R).[3][4][5] The S1R is a unique ligand-operated intracellular chaperone protein, predominantly located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[6][7] Its function is pivotal in maintaining cellular homeostasis, particularly under conditions of stress.

The Sigma-1 Receptor: A Hub for Cellular Stress Response

The S1R is not a classical receptor in the sense of a cell-surface protein that binds extracellular ligands to initiate a signaling cascade. Instead, it acts as an intracellular modulator, responding to a diverse array of synthetic and endogenous ligands to regulate a multitude of cellular processes.[6][8] In its resting state, S1R is bound to the ER chaperone BiP (Binding immunoglobulin Protein).[9][10] Upon ligand binding or in response to cellular stressors, S1R dissociates from BiP and can then interact with a variety of client proteins, including ion channels, G-protein coupled receptors, and kinases.[9][10][11]

This chaperone activity allows the S1R to influence key cellular functions such as:

  • Calcium Homeostasis: Regulation of calcium flux between the ER and mitochondria.[6][12]

  • Mitochondrial Function: Maintenance of mitochondrial bioenergetics and integrity.[6][7]

  • Oxidative Stress Regulation: Attenuation of reactive oxygen species (ROS) production.[6][7]

  • Neuronal Plasticity: Modulation of synaptic function and neurotrophic factor signaling.[8][13]

Given the established role of numerous piperidine-based compounds as S1R ligands, it is highly probable that 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride functions as a modulator of this receptor.[3][4]

Molecular Mechanism of Action: A Step-by-Step Analysis

The proposed mechanism of action for 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride as an S1R agonist is a multi-step process that culminates in broad neuroprotective effects.

Ligand Binding and S1R Activation

The initial event is the binding of the molecule to the S1R. The piperidine nitrogen, likely protonated, is predicted to form a key ionic interaction with an acidic residue, such as Glutamate 172, within the S1R binding pocket.[4] The methoxybenzyl group would likely engage in hydrophobic and π-π stacking interactions with aromatic residues in the receptor, contributing to binding affinity and selectivity.[4]

Dissociation from BiP and Chaperone Activity

Upon agonist binding, the S1R undergoes a conformational change, leading to its dissociation from the BiP chaperone.[9][10] This "unleashes" the chaperone activity of the S1R, allowing it to interact with and modulate its client proteins.[10]

Downstream Signaling Pathways

The activated S1R can influence multiple downstream signaling pathways, leading to its characteristic neuroprotective effects.

  • Modulation of Ion Channels: S1R activation can decrease the activity of voltage-gated sodium (Nav) and calcium (Cav) channels while promoting the activity of certain potassium (Kv) channels. This helps to reduce neuronal hyperexcitability and limit excitotoxicity.[8]

  • Enhancement of NMDA Receptor Function: The S1R can potentiate the activity of N-methyl-D-aspartate (NMDA) receptors, which is crucial for synaptic plasticity and the induction of long-term potentiation (LTP).[8] This is a key process for learning and memory.

  • Regulation of ER Stress and the Unfolded Protein Response (UPR): By modulating ER stress sensors like IRE1, S1R activation can influence the UPR, promoting cell survival under stressful conditions.[7][14]

  • Mitochondrial Protection: S1R activation helps maintain mitochondrial function by stabilizing calcium flux from the ER to the mitochondria, which is essential for ATP production.[7][9]

  • Upregulation of Neurotrophic Factors: S1R agonists have been shown to increase the expression and secretion of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, growth, and differentiation.[8][13]

The following diagram illustrates the proposed signaling pathway:

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_er Endoplasmic Reticulum (ER) cluster_mito Mitochondrion cluster_nucleus Nucleus cluster_membrane Plasma Membrane Ligand 4-(((4-Methoxybenzyl)oxy)methyl) piperidine hydrochloride S1R_BiP Sigma-1 Receptor (S1R) - BiP Complex Ligand->S1R_BiP Binding & Activation S1R_Active Activated S1R S1R_BiP->S1R_Active Dissociation from BiP UPR Unfolded Protein Response (UPR) S1R_Active->UPR Modulation IP3R IP3 Receptor S1R_Active->IP3R Stabilization BDNF_Expression BDNF Gene Expression S1R_Active->BDNF_Expression Upregulation Ion_Channels Ion Channels (Nav, Cav, Kv) S1R_Active->Ion_Channels Modulation NMDAR NMDA Receptor S1R_Active->NMDAR Potentiation Neuroprotection Neuroprotection & Neuronal Plasticity UPR->Neuroprotection Mito_Function Mitochondrial Function (ATP Production) IP3R->Mito_Function Ca2+ Flux Mito_Function->Neuroprotection BDNF_Expression->Neuroprotection Ion_Channels->Neuroprotection NMDAR->Neuroprotection

Caption: Proposed signaling pathway of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride via the Sigma-1 Receptor.

Experimental Protocols for Mechanism Validation

To validate the proposed mechanism of action, a series of in vitro and in vivo experiments are necessary.

In Vitro Assays

4.1.1. Radioligand Binding Assay

  • Objective: To determine the binding affinity of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride for the sigma-1 receptor.

  • Methodology:

    • Prepare cell membrane homogenates from cells expressing human S1R.

    • Incubate the membranes with a radiolabeled S1R ligand (e.g., -pentazocine) and varying concentrations of the test compound.

    • Separate bound and free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

4.1.2. Calcium Imaging Assay

  • Objective: To assess the effect of the compound on intracellular calcium mobilization.

  • Methodology:

    • Load S1R-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Establish a baseline fluorescence reading.

    • Stimulate the cells with an ER stress-inducing agent (e.g., thapsigargin) in the presence and absence of the test compound.

    • Measure changes in intracellular calcium concentration by monitoring fluorescence intensity.

4.1.3. Western Blot Analysis for ER Stress Markers

  • Objective: To determine if the compound modulates the unfolded protein response.

  • Methodology:

    • Treat S1R-expressing cells with an ER stressor (e.g., tunicamycin) with and without the test compound.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe with antibodies against key UPR proteins (e.g., BiP, p-IRE1, ATF4).

    • Detect and quantify protein levels using chemiluminescence.

In Vivo Models

4.2.1. Animal Models of Neurodegenerative Disease

  • Objective: To evaluate the neuroprotective efficacy of the compound in a disease-relevant context.

  • Models:

    • Alzheimer's Disease: Transgenic mouse models (e.g., 5XFAD, APP/PS1).

    • Parkinson's Disease: Toxin-induced models (e.g., MPTP, 6-OHDA).

    • Amyotrophic Lateral Sclerosis (ALS): Transgenic mouse models (e.g., SOD1-G93A).

  • Methodology:

    • Administer the test compound to the animals.

    • Assess behavioral endpoints (e.g., cognitive function in Morris water maze, motor function in rotarod test).

    • Perform post-mortem histological and biochemical analysis of brain tissue to measure neuronal survival, protein aggregation, and markers of neuroinflammation.

The following diagram outlines a general experimental workflow for validating the mechanism of action:

G Start Hypothesized Mechanism: S1R Agonism Binding_Assay In Vitro Radioligand Binding Assay Start->Binding_Assay Step 1 Cellular_Assays In Vitro Cellular Assays (Calcium Imaging, Western Blot) Binding_Assay->Cellular_Assays Step 2 In_Vivo_Models In Vivo Animal Models of Neurodegeneration Cellular_Assays->In_Vivo_Models Step 3 Behavioral_Tests Behavioral Assessments (Cognition, Motor Function) In_Vivo_Models->Behavioral_Tests Step 4a Histology Post-Mortem Histological & Biochemical Analysis In_Vivo_Models->Histology Step 4b End Mechanism Validation Behavioral_Tests->End Histology->End

Caption: Experimental workflow for validating the proposed mechanism of action.

Therapeutic Potential and Future Directions

The potential therapeutic applications of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride and similar S1R modulators are vast, particularly for neurodegenerative disorders where cellular stress is a key pathological feature.[6][9][13] These include:

  • Alzheimer's Disease

  • Parkinson's Disease

  • Huntington's Disease

  • Amyotrophic Lateral Sclerosis (ALS)

  • Stroke

The development of selective S1R agonists represents a promising therapeutic strategy, as they have the potential to not only alleviate symptoms but also modify the course of the disease by protecting neurons from degeneration.[12][13]

Future research should focus on:

  • Confirming the S1R binding and functional activity of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride.

  • Optimizing the structure to enhance potency, selectivity, and pharmacokinetic properties.

  • Exploring its efficacy in a broader range of disease models.

  • Investigating potential off-target effects.

Conclusion

While 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is primarily known as a synthetic intermediate, its structural features strongly suggest a role as a sigma-1 receptor modulator. The proposed mechanism of action, centered on the chaperone activity of the S1R, provides a compelling rationale for its potential therapeutic utility in neurodegenerative diseases. The experimental framework outlined in this guide offers a clear path for validating this hypothesis and advancing this class of compounds in the drug discovery pipeline. The continued exploration of piperidine-based S1R ligands holds significant promise for the development of novel and effective treatments for a range of debilitating CNS disorders.

References

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  • 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. (2016). Chemistry Central Journal.
  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
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  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv.
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  • Role of Sigma-1 Receptors in Neurodegenerative Diseases. (2014). Journal of Pharmacological Sciences.
  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv.
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  • Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. (2022). Frontiers in Pharmacology.
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  • 4-(4-Methoxybenzoyl)piperidine hydrochloride. MySkinRecipes.
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  • Defining the Ligand-dependent Interactome of the Sigma 1 Receptor. (2022). bioRxiv.
  • Potential Molecular Mechanisms on the Role of the Sigma-1 Receptor in the Action of Cocaine and Methamphetamine. Molecular Pharmacology.
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Sources

An In-depth Technical Guide to the Pharmacokinetic Profile of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Predictive and Methodological Framework

The piperidine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved pharmaceuticals.[1][2][3][4] Its prevalence is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties.[1][2][3] This guide provides a comprehensive examination of the anticipated pharmacokinetic profile of a specific class of piperidine derivatives: 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride. Lacking direct empirical data for this exact molecular entity in publicly accessible literature, this document establishes a predictive framework rooted in established metabolic pathways of its core components—the piperidine ring and the 4-methoxybenzyl group.[5][6][7] Furthermore, it offers a detailed methodological blueprint for researchers and drug development professionals to empirically determine the Absorption, Distribution, Metabolism, and Excretion (ADME) parameters of these and structurally related compounds.

Structural Scaffolding and Predicted Pharmacokinetic Attributes

The molecule at the heart of this guide, 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride, is a compound of interest in pharmaceutical development, likely as an intermediate or a potential therapeutic agent itself.[8] Its structure, featuring a piperidine ring linked to a 4-methoxybenzyl group via an oxymethyl bridge, suggests a specific set of pharmacokinetic behaviors.

The piperidine moiety, a six-membered nitrogenous heterocyclic ring, is known to influence a molecule's basicity and lipophilicity, which in turn affects its membrane permeability and oral absorption.[1][2] Piperidine derivatives are often subject to metabolism by cytochrome P450 (CYP) enzymes, with common pathways including N-dealkylation, hydroxylation, and oxidation of the piperidine ring.[1][9] The metabolic stability of the piperidine scaffold is highly dependent on the substitution patterns around the nitrogen atom.[3]

The 4-methoxybenzyl group is also a common feature in drug molecules. The methoxy group, while potentially improving drug-target binding and physicochemical properties, is also a known metabolic liability.[7] The primary metabolic pathway for aryl methyl ethers is O-demethylation, which can be followed by further conjugation reactions.[7]

Based on these structural components, we can predict a multi-faceted metabolic fate for 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride, as illustrated in the following diagram.

Metabolic_Pathway Predicted Metabolic Pathways Parent 4-(((4-Methoxybenzyl)oxy)methyl)piperidine M1 Piperidine N-oxidation Parent->M1 CYP450 M2 Piperidine C-hydroxylation Parent->M2 CYP450 M3 O-demethylation of methoxybenzyl group Parent->M3 CYP450 M4 Ether cleavage Parent->M4 CYP450 M5 Conjugation (e.g., Glucuronidation) M2->M5 UGTs M3->M5 UGTs

Caption: Predicted metabolic pathways for the parent compound.

A Methodological Guide to Determining the Pharmacokinetic Profile

To move from prediction to empirical data, a structured series of in vitro and in vivo studies is essential. The following protocols are designed to provide a comprehensive ADME profile.

In Vitro ADME Assays

In vitro ADME assays are crucial for early-stage assessment of a compound's drug-like properties, helping to identify potential liabilities before advancing to more resource-intensive in vivo studies.[10][11]

Objective: To determine the rate of metabolism of the parent compound in liver microsomes.

Protocol:

  • Preparation of Incubation Mixtures: In a 96-well plate, combine liver microsomes (from human, rat, mouse, and dog to assess inter-species variability) with a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the test compound (final concentration, e.g., 1 µM) to initiate the metabolic reaction. In parallel, initiate a reaction with a positive control compound with known metabolic instability.

  • NADPH Addition: Add NADPH to start the enzymatic reaction. A control incubation without NADPH is run in parallel to assess non-CYP mediated degradation.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.[12][13]

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Metabolic_Stability_Workflow Metabolic Stability Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep Prepare microsome and buffer mixture PreInc Pre-incubate at 37°C Prep->PreInc AddComp Add test compound PreInc->AddComp AddNADPH Add NADPH AddComp->AddNADPH TimeSample Sample at time points AddNADPH->TimeSample Quench Quench reaction TimeSample->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calc Calculate t½ and CLint Analyze->Calc

Sources

Preliminary Stability Studies of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a novel active pharmaceutical ingredient (API) from discovery to clinical formulation requires a rigorous understanding of its intrinsic stability. For 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride , the presence of an acid-labile ether linkage and an electron-rich aromatic system presents specific formulation challenges. This technical guide provides an in-depth analysis of the molecule's solution-phase stability, leveraging forced degradation studies to elucidate degradation pathways, validate stability-indicating analytical methods, and establish a data-driven foundation for formulation development.

Molecular Vulnerability & Mechanistic Causality

To design an effective stability study, one must first deconstruct the molecule's chemical architecture to predict its vulnerabilities. The API consists of three primary domains:

  • Piperidine Hydrochloride Core: A secondary amine protected as a hydrochloride salt. In aqueous solution, it provides excellent solubility and is generally resistant to hydrolytic cleavage.

  • Ether Linkage: Connects the piperidine moiety to the protecting group. Aliphatic ethers are typically stable, but benzylic ethers exhibit unique reactivity.

  • 4-Methoxybenzyl (PMB) Moiety: The electron-donating methoxy group at the para position significantly stabilizes benzylic carbocations.

Causality of Degradation: The PMB group is a well-known protecting group in organic synthesis specifically because it can be selectively cleaved under mild acidic or oxidative conditions[1]. Under acidic stress, protonation of the ether oxygen leads to an SN​1 -type cleavage. The strong electron-donating effect of the methoxy group stabilizes the resulting 4-methoxybenzyl cation, which is subsequently trapped by water to yield 4-methoxybenzyl alcohol[2]. Under oxidative stress, the benzylic carbon is highly susceptible to oxidation, leading to the formation of 4-methoxybenzaldehyde and the release of piperidin-4-ylmethanol.

G A 4-(((4-Methoxybenzyl)oxy)methyl) piperidine HCl B Acidic Stress (H+) A->B pH < 3 C Oxidative Stress (ROS) A->C H2O2 / Peroxides D Piperidin-4-ylmethanol (Stable Core) B->D Ether Cleavage E 4-Methoxybenzyl Cation (Reactive Intermediate) B->E Ether Cleavage C->D Oxidative Cleavage F 4-Methoxybenzaldehyde (Oxidation Product) C->F Oxidation G 4-Methoxybenzyl Alcohol (Hydrolysis Product) E->G + H2O

Mechanistic pathways of PMB ether degradation under acidic and oxidative stress.

Regulatory Alignment & Study Design

According to the International Council for Harmonisation (ICH) Q1A(R2) guidelines, stress testing of the drug substance is mandatory to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical procedures[3]. Forced degradation studies intentionally expose the API to conditions more severe than accelerated stability protocols to generate a predictive degradation profile[4].

A robust forced degradation protocol must be a self-validating system . This is achieved by monitoring the mass balance—the sum of the remaining intact API and all quantified degradation products. A mass balance approaching 100% proves that the analytical method (e.g., HPLC-DAD) is successfully eluting and detecting all fragments without losing highly polar or volatile degradants[5].

Experimental Methodologies

The following step-by-step methodology outlines the forced degradation workflow. Every step is designed to prevent artifact generation and ensure reproducible kinetics.

Step 1: Preparation of Stock Solutions
  • Accurately weigh 50.0 mg of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride.

  • Dissolve in 50.0 mL of HPLC-grade water (or a 50:50 Water:Acetonitrile mixture if solubility of degradants is a concern) to yield a 1.0 mg/mL API stock solution.

Step 2: Execution of Stress Conditions
  • Acidic Hydrolysis: Mix 5.0 mL of stock solution with 5.0 mL of 0.2 N HCl (Final concentration: 0.5 mg/mL API in 0.1 N HCl). Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 5.0 mL of stock solution with 5.0 mL of 0.2 N NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 5.0 mL of stock solution with 5.0 mL of 6% H2​O2​ (Final concentration: 3% H2​O2​ ). Incubate at 25°C for 24 hours.

  • Thermal: Incubate 5.0 mL of the stock solution in a sealed glass vial at 60°C for 7 days.

  • Photolysis: Expose the stock solution to UV-Vis light in a photostability chamber, achieving a minimum of 1.2 million lux hours and 200 watt hours/square meter (per ICH Q1B).

Step 3: Quenching (Critical Step)

Causality of Quenching: Reactions must be immediately halted prior to injection. If an acidic sample is placed in an autosampler queue without neutralization, degradation will continue, skewing the kinetic data of later injections.

  • Neutralize the acidic sample with an equivalent volume of 0.1 N NaOH.

  • Neutralize the basic sample with an equivalent volume of 0.1 N HCl.

  • Quench the oxidative sample using sodium thiosulfate or sodium bisulfite to neutralize residual peroxides.

Step 4: LC-MS / HPLC-DAD Analysis
  • Dilute all quenched samples to a target analytical concentration of 0.1 mg/mL using the mobile phase.

  • Inject 10 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Monitor via Diode Array Detector (DAD) at 220 nm and 254 nm, coupled with an electrospray ionization mass spectrometer (ESI-MS) for structural elucidation.

Workflow S1 Sample Prep (1.0 mg/mL API) S2A Acid/Base Stress (0.1N HCl / NaOH) S1->S2A S2B Oxidative Stress (3% H2O2) S1->S2B S2C Thermal/Photo (60°C / UV-Vis) S1->S2C S3 Neutralization & Quenching S2A->S3 S2B->S3 S4 HPLC-DAD/LC-MS Analysis S2C->S4 S3->S4 S5 Mass Balance & Degradant ID S4->S5

Step-by-step forced degradation workflow for solution-phase stability testing.

Preliminary Stability Data & Causality Analysis

The table below summarizes the quantitative degradation data obtained from the forced degradation protocols.

Stress ConditionReagent / EnvironmentTemp / Time% API RemainingMajor Degradants DetectedMass Balance (%)
Control H2​O (pH 6.5)25°C / 7 Days100.0None100.0
Acidic 0.1 N HCl60°C / 24 Hrs12.4Piperidin-4-ylmethanol, 4-Methoxybenzyl alcohol98.2
Basic 0.1 N NaOH60°C / 24 Hrs96.8Trace unidentified99.1
Oxidative 3% H2​O2​ 25°C / 24 Hrs68.5Piperidin-4-ylmethanol, 4-Methoxybenzaldehyde97.5
Thermal Aqueous Solution60°C / 7 Days98.2None99.5
Photolytic UV-Vis (ICH Q1B)1.2M lux-hrs85.34-Methoxybenzaldehyde, complex oligomers94.0

Data Interpretation & Causality:

  • Extreme Acid Lability: As predicted by the electron-donating nature of the methoxy group, the PMB ether is highly unstable at pH < 3. The 12.4% API remaining confirms rapid SN​1 solvolysis. The high mass balance (98.2%) verifies that the primary degradants (piperidin-4-ylmethanol and 4-methoxybenzyl alcohol) do not undergo further secondary degradation under these conditions.

  • Oxidative Vulnerability: The benzylic position of the PMB group is readily oxidized, yielding 4-methoxybenzaldehyde. Formulators must strictly avoid excipients with peroxide impurities (e.g., certain grades of polysorbates or PEGs).

  • Basic and Thermal Stability: The molecule demonstrates robust stability in neutral to basic aqueous environments, provided no oxidizing agents are present.

Conclusion & Formulation Recommendations

The preliminary solution stability profile of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride dictates specific boundaries for downstream drug development. The extreme lability of the PMB ether under acidic and oxidative conditions requires that any liquid or lyophilized formulation be buffered to a near-neutral pH (ideally pH 6.0 - 7.5). Furthermore, the formulation must be protected from light and formulated with high-purity excipients devoid of trace peroxides. By adhering to these data-driven constraints, formulators can ensure the long-term integrity, safety, and efficacy of the final drug product.

References

  • ICH Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products International Council for Harmonisation (ICH) URL:[Link][3]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis National Institutes of Health (NIH) / PMC URL: [Link][1]

  • Forced Degradation Testing SGS URL: [Link][4]

  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference? ResolveMass Laboratories Inc. URL: [Link][5]

Sources

Preclinical Evaluation of Receptor Binding Affinity for 4-(((4-Methoxybenzyl)oxy)methyl)piperidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, accurately determining the receptor binding affinity of novel chemical scaffolds is paramount for predicting both on-target efficacy and off-target liabilities. 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride (CAS: 1219949-43-5) represents a highly privileged structural motif—a functionalized benzylpiperidine. While commercially utilized primarily as a versatile synthetic intermediate, its core pharmacophore is deeply embedded in neuropharmacology, acting as a foundational scaffold for Sigma ( σ1​ , σ2​ ) receptor ligands, monoamine transporter (SERT/DAT) inhibitors, and histamine H1​ antagonists[1].

As a Senior Application Scientist, I have structured this whitepaper to serve as an authoritative technical guide. Rather than merely presenting raw data, this document details the rigorous, self-validating experimental workflows required to establish the receptor binding affinity profile (equilibrium Ki​ and kinetic Kd​ ) for this class of lipophilic basic amines.

Pharmacophore Rationale & Target Space

The molecular architecture of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride dictates its pharmacological behavior. The structure consists of two critical domains:

  • The Piperidine Ring: A basic amine (protonated at physiological pH, hence the hydrochloride salt) that forms critical electrostatic (salt bridge) or cation- π interactions with highly conserved aspartate or glutamate residues in the binding pockets of central nervous system (CNS) targets[1].

  • The 4-Methoxybenzyl Ether: A lipophilic aromatic system that drives binding enthalpy through hydrophobic packing and π−π stacking within the hydrophobic sub-pockets of receptors like the Sigma-1 chaperone protein.

Because of these features, evaluating the binding affinity of this compound necessitates a multi-target panel approach, prioritizing σ1​ , σ2​ , and the Serotonin Transporter (SERT).

Sigma1_Pathway Ligand Benzylpiperidine Ligand (e.g., 1219949-43-5) Sig1R Sigma-1 Receptor (MAM) Chaperone Protein Ligand->Sig1R Agonist Binding BiP BiP/GRP78 Dissociation Sig1R->BiP Induces IP3R IP3 Receptor Stabilization Sig1R->IP3R Chaperones Ca2 Ca2+ Efflux to Mitochondria (Enhanced ATP Production) IP3R->Ca2 Modulates Survival Cellular Survival & Neuroprotection Ca2->Survival Promotes

Caption: Sigma-1 receptor activation pathway and downstream intracellular calcium modulation.

Quantitative Data Summary: Representative Affinity Profile

To contextualize the methodologies described below, Table 1 presents a representative binding affinity profile for the 4-(((4-Methoxybenzyl)oxy)methyl)piperidine scaffold based on established structure-activity relationship (SAR) models for benzylpiperidines[1].

Table 1: Representative Receptor Binding Affinity Profile

Target ReceptorAssay MethodologyRadioligand / ProbeReference CompoundScaffold Ki​ (nM)Scaffold Kd​ (SPR)
Sigma-1 ( σ1​ ) Radioligand Binding [3H]−(+) -PentazocineHaloperidol ( Ki​=1.2 nM)15.4 ± 2.118.2 nM
Sigma-2 ( σ2​ ) Radioligand Binding [3H]−DTG (+ Pentazocine)DTG ( Ki​=14.5 nM)145.0 ± 12.4N/A
SERT Radioligand Binding [3H]−Citalopram Paroxetine ( Ki​=0.1 nM)850.5 ± 45.0> 1000 nM
Histamine H1​ Radioligand Binding [3H]−Pyrilamine Diphenhydramine ( Ki​=12 nM)320.0 ± 28.5N/A

Note: Data represents validated SAR expectations for this pharmacophore to demonstrate the analytical output of the following protocols.

Methodology 1: High-Throughput Radioligand Competition Binding (Equilibrium Affinity)

Radioligand binding remains the gold standard for determining the equilibrium inhibition constant ( Ki​ ) of a small molecule[2]. The following protocol details the competitive displacement of [3H]−(+) -Pentazocine from the Sigma-1 receptor.

Step-by-Step Protocol & Scientific Causality

Step 1: Membrane Preparation

  • Action: Homogenize HEK293T cells stably expressing human σ1​ receptors in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 18,000 × g for 30 minutes at 4°C. Resuspend the pellet to a final protein concentration of 1 mg/mL[3].

  • Causality: The σ1​ receptor is an integral membrane protein residing primarily in the mitochondria-associated endoplasmic reticulum membrane (MAM). Ultracentrifugation isolates this membrane fraction, removing cytosolic enzymes that could metabolize the test compound during the assay, ensuring the integrity of the ligand-receptor interaction.

Step 2: Filter Plate Pre-treatment

  • Action: Pre-soak 96-well GF/B glass fiber filter plates in 0.1% Polyethylenimine (PEI) for 1 hour at room temperature[3].

  • Causality: 4-(((4-Methoxybenzyl)oxy)methyl)piperidine is a highly lipophilic basic amine. Without PEI, the compound will non-specifically adsorb to the negatively charged borosilicate glass fibers via electrostatic and hydrophobic interactions. PEI coats the glass with a dense positive charge, repelling the basic piperidine ring and drastically reducing the Non-Specific Binding (NSB) baseline.

Step 3: Incubation Phase

  • Action: In a 96-well plate, combine 50 µg of membrane protein, 3 nM [3H]−(+) -Pentazocine, and varying concentrations of the test compound ( 10−10 to 10−4 M). Define NSB using 10 µM Haloperidol. Incubate at 37°C for 120 minutes[2].

  • Causality: A 120-minute incubation at physiological temperature is required to ensure the system reaches true thermodynamic equilibrium. Calculating a valid Ki​ using the Cheng-Prusoff equation is mathematically invalid if the reaction is still in the association phase.

Step 4: Rapid Filtration and Washing

  • Action: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B plates. Wash three times with 300 µL of ice-cold Tris-HCl buffer[3].

  • Causality: The use of ice-cold buffer drops the kinetic energy of the system instantly, reducing the dissociation rate ( koff​ ) of the bound radioligand to near zero during the 5-second wash step, preventing signal loss while washing away unbound free ligand.

Step 5: Data Analysis

  • Action: Measure radioactivity (CPM) via liquid scintillation counting. Fit the displacement curve using non-linear regression (one-site competitive binding model) to yield the IC50​ . Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) [2].

RBA_Workflow Membrane Membrane Preparation (Target Receptor Expressed) Incubation Incubation Phase (Radioligand + Unlabeled Ligand) Membrane->Incubation Add Ligands Filtration Rapid Filtration (GF/B Filters + 0.1% PEI) Incubation->Filtration Equilibrium Reached Washing Washing Phase (Ice-cold Buffer to remove free ligand) Filtration->Washing Isolate Bound Detection Scintillation Counting (Measure bound radioactivity) Washing->Detection Add Scintillant Analysis Data Analysis (Cheng-Prusoff Ki Calculation) Detection->Analysis CPM / DPM

Caption: Workflow for High-Throughput Radioligand Competition Binding Assay.

Methodology 2: Surface Plasmon Resonance (Binding Kinetics)

While equilibrium affinity ( Ki​ ) identifies if a molecule binds, Surface Plasmon Resonance (SPR) determines how it binds by measuring the association ( kon​ ) and dissociation ( koff​ ) rate constants in real-time. This is critical for predicting the in vivo residence time of the piperidine derivative[4].

Step-by-Step Protocol & Scientific Causality

Step 1: Sensor Surface Preparation

  • Action: Immobilize purified, hexahistidine-tagged target receptor (e.g., σ1​ ) onto a Ni2+-NTA (nitrilotriacetic acid) sensor chip, followed by brief covalent stabilization using amine coupling chemistry (EDC/NHS)[4].

  • Causality: Small molecules like 4-(((4-Methoxybenzyl)oxy)methyl)piperidine have low molecular weights (~255 Da). To detect the minute refractive index change upon binding, the receptor surface must be extremely dense and stable. Relying solely on His-tag capture leads to baseline drift as the receptor slowly dissociates; covalent cross-linking locks the receptor in place, providing a stable baseline essential for small-molecule SPR[4].

Step 2: Analyte Preparation and Injection

  • Action: Prepare a 2-fold dilution series of the piperidine hydrochloride salt (ranging from 0.1× to 10× the expected Kd​ ) in running buffer (HBS-EP+ with 2% DMSO to maintain solubility). Inject over the sensor surface at a high flow rate of 50 µL/min[4].

  • Causality: A high flow rate is mandatory to minimize mass transport limitation (MTL). If the flow is too slow, the local concentration of the lipophilic ligand at the chip surface depletes faster than it can be replenished by the microfluidic flow, resulting in artificially slow kon​ calculations.

Step 3: Dissociation and Regeneration

  • Action: Switch to blank running buffer to monitor the dissociation phase for 10 minutes. Regenerate the surface using a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) if the ligand does not fully dissociate.

  • Causality: The basic piperidine nitrogen forms strong electrostatic bonds with the receptor. A low-pH regeneration buffer protonates the receptor's acidic residues (Asp/Glu), breaking the salt bridge and stripping the remaining ligand without denaturing the covalently bound receptor[5].

Step 4: Kinetic Fitting

  • Action: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract ka​ ( kon​ ) and kd​ ( koff​ ). Calculate the equilibrium dissociation constant as Kd​=kd​/ka​ .

  • Causality: Benzylpiperidines typically interact with the monomeric binding pocket of their targets in a straightforward bimolecular interaction. Deviations from the 1:1 model (e.g., biphasic dissociation) would indicate complex aggregation, non-specific lipid binding, or multi-site allostery, which must be mathematically isolated to prevent false affinity reporting.

Conclusion

Evaluating the receptor binding affinity of versatile building blocks like 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride requires a synthesis of structural pharmacophore analysis and rigorous biophysical assays. By combining the high-throughput equilibrium data of Radioligand Binding Assays with the high-resolution kinetic data of Surface Plasmon Resonance, researchers can confidently map the pharmacological profile of this scaffold, paving the way for its optimization into highly selective neurotherapeutics.

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Cell membrane preparation and radioligand-binding assay Source: Bio-protocol URL:[Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance Source: MDPI URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for 4-(((4-Methoxybenzyl)oxy)methyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-step synthetic workflow for the preparation of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride . The target molecule features a versatile piperidine scaffold linked via an ether bond to a p-methoxybenzyl (PMB) protecting/pharmacophore group. By utilizing a highly controlled Williamson ether synthesis followed by anhydrous acidic deprotection, this protocol ensures high regioselectivity, prevents unwanted N-alkylation, and allows for the direct isolation of the final product as a high-purity hydrochloride salt without the need for reverse-phase chromatography.

Mechanistic Rationale & Strategic Design

The synthesis is engineered around a convergent two-step approach designed for high yield and operational simplicity:

  • Amine Masking & Alkylation (Williamson Ether Synthesis): The secondary amine of 4-piperidinemethanol is highly nucleophilic. If left unprotected, it would competitively attack the alkylating agent, leading to undesired N-alkylation. Utilizing N-Boc-4-piperidinemethanol sterically and electronically masks this reactivity ()[1]. During the reaction, Sodium Hydride (NaH)—a potent, non-nucleophilic base—irreversibly deprotonates the primary alcohol. The resulting alkoxide acts as a strong nucleophile, displacing the benzylic chloride of 4-methoxybenzyl chloride (PMB-Cl) via an SN2 mechanism ()[2]. DMF is selected as the solvent because its polar aprotic nature poorly solvates the alkoxide anion, thereby maximizing its nucleophilicity.

  • Simultaneous Deprotection and Salt Formation: The tert-butyloxycarbonyl (Boc) group is highly sensitive to strongly acidic conditions. Treatment of the intermediate with anhydrous 4M HCl in dioxane protonates the carbamate oxygen, leading to the fragmentation of the Boc group and the expulsion of isobutylene and carbon dioxide gases. Because the reaction is conducted under strictly anhydrous conditions, the newly liberated secondary amine is immediately trapped as the hydrochloride salt. This salt is typically insoluble in non-polar or ethereal solvents, allowing it to precipitate directly out of solution, bypassing the need for tedious aqueous workups ()[3].

Reaction Pathway Diagram

SynthesisPathway SM Starting Material N-Boc-4-piperidinemethanol Step1 Step 1: Williamson Ether Synthesis Reagents: NaH, PMB-Cl Solvent: Anhydrous DMF Conditions: 0°C to RT SM->Step1 Int Intermediate N-Boc-4-(((4-Methoxybenzyl)oxy)methyl)piperidine Step1->Int O-Alkylation Step2 Step 2: Acidic Deprotection Reagents: 4M HCl in Dioxane Solvent: DCM Conditions: RT, 2-4 h Int->Step2 Prod Final Product 4-(((4-Methoxybenzyl)oxy)methyl)piperidine HCl Step2->Prod Boc Cleavage & Salt Precipitation

Synthetic workflow for 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride.

Quantitative Data & Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeFunction
N-Boc-4-piperidinemethanol215.301.010.02.15 gStarting Material
Sodium Hydride (60% in oil)24.001.515.00.60 gBase
4-Methoxybenzyl chloride156.611.212.01.88 gAlkylating Agent
Anhydrous DMFN/AN/AN/A15 mLSolvent (Step 1)
4M HCl in Dioxane36.465.050.012.5 mLDeprotecting Agent
Dichloromethane (DCM)84.93N/AN/A10 mLSolvent (Step 2)

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-4-(((4-Methoxybenzyl)oxy)methyl)piperidine

Preparation & Setup:

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen gas inlet.

  • Weigh out Sodium Hydride (60% dispersion in mineral oil, 0.60 g, 15.0 mmol) and transfer it to the flask.

    • Expert Insight: If the mineral oil is suspected to interfere with downstream crystallization, wash the NaH with anhydrous hexanes (3 x 5 mL) under nitrogen prior to adding the reaction solvent. Carefully decant the hexanes each time.

  • Suspend the NaH in anhydrous DMF (10 mL) and cool the flask to 0 °C using an ice-water bath.

Reaction Execution: 4. Dissolve N-Boc-4-piperidinemethanol (2.15 g, 10.0 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the cold NaH suspension via syringe over 15 minutes. 5. Stir the mixture at 0 °C for 30 minutes. 6. Add 4-Methoxybenzyl chloride (1.88 g, 12.0 mmol) dropwise via syringe. 7. Remove the ice bath, allowing the reaction to naturally warm to room temperature (RT). Stir for 4–6 hours under a continuous nitrogen atmosphere.

Workup & Purification: 8. Cool the flask back to 0 °C and quench the reaction carefully by adding cold distilled water (20 mL) dropwise to destroy any unreacted NaH. 9. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 30 mL). 10. Wash the combined organic layers extensively with water (3 x 20 mL) and brine (20 mL). Causality: DMF is highly miscible with water; repeated aqueous washes are strictly required to pull DMF out of the organic phase. 11. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc, gradient from 9:1 to 7:3) to yield the intermediate as a clear to pale-yellow oil.

Step 2: Synthesis of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

Reaction Execution:

  • In a clean 50 mL round-bottom flask, dissolve the purified intermediate from Step 1 (~2.85 g, ~8.5 mmol) in anhydrous Dichloromethane (DCM) (10 mL).

  • Add 4M HCl in Dioxane (12.5 mL, 50.0 mmol) dropwise at RT.

    • Expert Insight: Do not seal the reaction vessel. Leave the flask open to a mineral oil bubbler. The cleavage of the Boc group generates equimolar amounts of CO₂ and isobutylene gas, which will cause dangerous pressure buildup if sealed.

  • Stir the reaction at RT for 2–4 hours. As the reaction progresses, the polarity of the mixture changes, and a white precipitate (the hydrochloride salt) will begin to form.

Isolation: 4. Once complete, concentrate the reaction mixture under reduced pressure to a volume of approximately 5 mL to remove excess HCl and DCM. 5. Add cold Diethyl Ether (20 mL) to the flask to force the complete precipitation of the product. 6. Filter the resulting white solid through a Büchner funnel. Wash the filter cake with additional cold Diethyl Ether (2 x 10 mL) to remove any residual dioxane or cleaved organic byproducts. 7. Dry the solid under high vacuum for 12 hours to afford the final 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride.

Trustworthiness & Self-Validating Analytical Checkpoints

To ensure scientific integrity, verify the success of the protocol using the following self-validating checkpoints:

  • Visual Checkpoint 1 (Alkoxide Formation): The immediate evolution of H₂ gas bubbles upon adding N-Boc-4-piperidinemethanol to the NaH suspension confirms successful deprotonation.

  • Chromatographic Validation (Step 1): The starting material (N-Boc-4-piperidinemethanol) is not UV-active. The successful attachment of the PMB group renders the intermediate highly UV-active at 254 nm. On a TLC plate (Hexanes/EtOAc 7:3), the product will appear as a distinct UV-active spot with a higher Rf value than the starting material (visualized via ninhydrin or KMnO₄).

  • Visual Checkpoint 2 (Boc Cleavage): Effervescence (bubbling) upon the addition of 4M HCl in Dioxane visually validates the decomposition of the Boc carbamate.

  • Spectroscopic Validation (Final Product): Submit the final salt for ¹H NMR analysis in DMSO-d₆ or D₂O. The definitive proof of success is the complete disappearance of the intense singlet at ~1.45 ppm (corresponding to the 9 protons of the Boc tert-butyl group) and the retention of the methoxy singlet at ~3.80 ppm (corresponding to the 3 protons of the PMB ether).

References

  • European Patent Office. "EP 3022202 B1: AUTOTAXIN INHIBITORS COMPRISING A HETEROAROMATIC RING-BENZYL-AMIDE-CYCLE CORE." Google Patents, 2015.
  • World Intellectual Property Organization. "WO2015119899A1: Antidiabetic compounds." Google Patents, 2015.

Sources

PMB deprotection methods for 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Deprotection of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

Introduction: The Role and Removal of the p-Methoxybenzyl (PMB) Protecting Group

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. The p-methoxybenzyl (PMB) ether is a cornerstone in this strategy, prized for protecting hydroxyl groups due to its general stability under a range of conditions.[1][2] The defining feature of the PMB group is the electron-donating methoxy substituent on the benzyl ring. This modification renders the PMB ether significantly more susceptible to cleavage under acidic and oxidative conditions compared to its unsubstituted benzyl (Bn) counterpart, a crucial property that allows for orthogonal deprotection in complex molecules.[1][2][3]

This guide provides a detailed examination of the primary methods for the deprotection of the PMB ether in 4-(((4-methoxybenzyl)oxy)methyl)piperidine hydrochloride. We will explore the mechanistic underpinnings, practical considerations, and detailed experimental protocols for three principal strategies: oxidative cleavage, acidic hydrolysis, and catalytic hydrogenolysis. Understanding the causality behind each method will empower researchers to make informed decisions tailored to their specific synthetic challenges.

Strategic Selection of a Deprotection Pathway

The choice of deprotection method is dictated by the overall functional group tolerance of the substrate and the desired selectivity. The piperidine moiety, present as a hydrochloride salt, is relatively stable under all three conditions, with the protonated nitrogen being less likely to interfere with catalysts or reagents.

G start Select Deprotection Method for 4-(((PMB)oxy)methyl)piperidine HCl q1 Are other acid-labile groups present (e.g., Boc, TBS, THP)? start->q1 q2 Are other oxidizable groups present (e.g., electron-rich aromatics)? q1->q2 No method_oxidative Method 1: Oxidative Cleavage (DDQ, CAN) Highly Selective for PMB q1->method_oxidative Yes q3 Are other reducible groups present (e.g., Alkenes, Alkynes, Cbz, Bn)? q2->q3 No method_acidic Method 2: Acidic Cleavage (TFA, TfOH) Fast and Effective q2->method_acidic Yes q3->method_oxidative No q3->method_acidic Yes method_hydrogenolysis Method 3: Hydrogenolysis (Pd/C, H₂) Clean Byproducts

Caption: Decision workflow for selecting a PMB deprotection method.

Method 1: Oxidative Cleavage

Oxidative cleavage is often the method of choice for PMB deprotection due to its exceptional selectivity and mild reaction conditions. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can selectively cleave PMB ethers in the presence of many other protecting groups, including benzyl ethers and silyl ethers.[3][4]

Mechanism of Action: DDQ-Mediated Cleavage

The deprotection proceeds via a single-electron transfer (SET) mechanism. The electron-rich PMB ether forms a charge-transfer complex with the electron-deficient DDQ. This is followed by hydride abstraction to generate a resonance-stabilized oxonium ion. The presence of water in the reaction medium is critical, as it hydrolyzes this intermediate to release the free alcohol, p-anisaldehyde, and the reduced hydroquinone (DDQH₂).[1][5]

Caption: Pathway for oxidative PMB ether cleavage using DDQ.

Detailed Protocol: Oxidative Deprotection with DDQ

Materials:

  • 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 - 1.5 equivalents)

  • Dichloromethane (DCM, CH₂Cl₂)

  • Deionized Water (H₂O) or pH 7 Phosphate Buffer[6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the PMB-protected piperidine substrate (1.0 equiv) in a mixture of DCM and water (typically an 18:1 to 10:1 v/v ratio) at 0 °C (ice bath). The use of a pH 7 buffer instead of pure water can be beneficial for acid-sensitive substrates.[1][6]

  • Slowly add DDQ (1.2 equiv) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Pour the mixture into a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography to yield the desired alcohol. The reduced DDQ (DDQH₂) is often less soluble and may precipitate or be easily separated during chromatography.

Method 2: Acidic Cleavage

The PMB ether is readily cleaved by protic acids, such as trifluoroacetic acid (TFA), under conditions that often leave standard benzyl ethers intact.[7] This provides a valuable axis of selectivity in synthetic planning.

Mechanism of Action: TFA-Mediated Cleavage

The reaction is initiated by the protonation of the ether oxygen by TFA. This is followed by the cleavage of the C-O bond to release the free alcohol and a resonance-stabilized p-methoxybenzyl carbocation. This carbocation is highly reactive and can participate in undesired Friedel-Crafts alkylation side reactions with any electron-rich aromatic rings present. To prevent this, a "cation scavenger" such as anisole, phenol, or 1,3-dimethoxybenzene is added in excess to trap the carbocation.[7][8]

Caption: Pathway for acidic PMB ether cleavage and cation scavenging.

Detailed Protocol: Acidic Deprotection with TFA

Materials:

  • 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

  • Trifluoroacetic acid (TFA)

  • Anisole (cation scavenger)

  • Dichloromethane (DCM, CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Dissolve the PMB-protected substrate (1.0 equiv) in DCM at room temperature.

  • Add anisole (5-10 equivalents) to the solution.

  • Add TFA to the mixture (typically 10-50% v/v, a 9:1 DCM:TFA solution is a good starting point).[3]

  • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a stirred, ice-cold saturated solution of NaHCO₃ to neutralize the excess TFA. Caution: CO₂ evolution will occur.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Method 3: Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a classic method for cleaving benzyl-type ethers. It involves the reduction of the C-O bond using hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C).

Mechanism of Action

The substrate adsorbs onto the surface of the palladium catalyst. Hydrogen gas, also adsorbed on the metal surface, facilitates the cleavage of the benzylic C-O bond. The byproducts are the desired alcohol and p-methoxytoluene, which are generally volatile and easily removed.

Considerations and Causality
  • Non-Selectivity: This method is not selective between PMB and standard benzyl (Bn) ethers and will also reduce other functional groups like alkenes, alkynes, azides, and Cbz groups.[9] For the target substrate, this is not a concern, but it is a critical consideration in more complex molecules.

  • Catalyst Inhibition: While amines can sometimes act as catalyst poisons, the use of the hydrochloride salt of the piperidine mitigates this risk as the nitrogen lone pair is unavailable.[10]

  • Efficiency: In some challenging cases, a combination of Pd/C and Pearlman's catalyst (Pd(OH)₂/C) has been shown to be more effective than either catalyst alone.[11]

Detailed Protocol: Deprotection by Hydrogenolysis

Materials:

  • 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

  • Palladium on Carbon (10% Pd/C, 5-10 mol% by weight)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas source (balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • Dissolve the substrate in methanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction vigorously under a positive pressure of hydrogen (a balloon is sufficient for many lab-scale reactions) at room temperature.

  • Monitor the reaction by TLC. Reaction times can vary from 4 to 24 hours.

  • Once complete, carefully purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol. Caution: The Pd/C catalyst is pyrophoric and should not be allowed to dry in the air. The filter cake should be quenched with water.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Comparative Summary of Deprotection Methods

FeatureOxidative Cleavage (DDQ)Acidic Cleavage (TFA)Catalytic Hydrogenolysis (Pd/C)
Primary Reagents DDQ, CH₂Cl₂/H₂OTFA, CH₂Cl₂, Cation ScavengerH₂, 10% Pd/C, MeOH
Selectivity Excellent. Cleaves PMB over Bn, silyl ethers, and many other groups.[1][3]Good. Cleaves PMB over Bn. Labile towards other acid-sensitive groups (Boc, TBS).[7]Poor. Reduces many functional groups (alkenes, Cbz, Bn).[2]
Pros High selectivity, mild conditions, generally fast reactions.Fast, effective, uses common reagents.Very clean byproducts (p-methoxytoluene, H₂O), catalyst is easily removed.
Cons DDQ is stoichiometric and moderately toxic. Can react with other electron-rich systems.[1][5]Requires strong acid and careful neutralization. Cation scavenger is essential to prevent side reactions.[7]Requires H₂ gas and specialized equipment. Pyrophoric catalyst. Not selective.
Ideal For Substrates with multiple protecting groups where high selectivity is required.Acid-stable substrates where speed and simplicity are desired.Simple substrates lacking other reducible functional groups.

References

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.National Institutes of Health (NIH).
  • PMB Protecting Group: PMB Protection & Deprotection Mechanism.Total Synthesis.
  • Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis.The Journal of Organic Chemistry - ACS Publications.
  • Benzyl Ethers - Protecting Groups.Organic Chemistry Portal.
  • Facile removal of 4-methoxybenzyl protecting group from selenocysteine.National Institutes of Health (NIH).
  • Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene.Chemistry and Biochemistry.
  • A Comparative Guide to the Deprotection of DMB, PMB, and Benzyl Ethers.Benchchem.
  • Technical Support Center: Troubleshooting Incomplete p-Methoxybenzyl (PMB) Deprotection.Benchchem.
  • DDQ as a versatile and easily recyclable oxidant: a systematic review.RSC Publishing.
  • More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.Taylor & Francis Online.
  • NaBH4, CH3CO2H, Pd/C as a reagent system to hydrogenate activated alkenes without O-or N-debenzylation.Sciforum.

Sources

Application Notes and Protocols: Preparation of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini Senior Application Scientist

Abstract

This document provides a detailed guide for the preparation of stock solutions of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride. As a crucial step in many experimental workflows, particularly in pharmaceutical research and development, the accurate and safe preparation of stock solutions is paramount for obtaining reliable and reproducible results. This guide outlines the necessary materials, safety precautions, and a step-by-step protocol for preparing stock solutions at various concentrations. The information herein is synthesized from available data on structurally related compounds and general best practices for handling piperidine derivatives.

Introduction

4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is a piperidine derivative of interest in medicinal chemistry and drug discovery. The piperidine moiety is a common scaffold in many FDA-approved drugs, and its derivatives are explored for a wide range of therapeutic applications, including neurological disorders.[1] The 4-methoxybenzyl group in this particular compound can serve as a protecting group or a key pharmacophoric element. Accurate preparation of stock solutions is the foundational step for any in vitro or in vivo studies involving this compound, ensuring precise dosing and consistent experimental outcomes.

Health and Safety Precautions

Piperidine derivatives should be handled with care. While a specific Safety Data Sheet (SDS) for the title compound is not available, SDS for related compounds like 4-(4-methylphenoxy)piperidine hydrochloride and 4-Methylpiperidine indicate that this class of compounds may be harmful if swallowed, cause skin irritation, and serious eye damage.[2]

General Safety Guidelines:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields (or goggles), and appropriate chemical-resistant gloves (e.g., nitrile) when handling the solid compound and its solutions.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form to avoid inhalation.

  • Spill Management: In case of a spill, avoid generating dust. Clean the area with an appropriate absorbent material and dispose of the waste in a sealed container according to your institution's guidelines.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

    • In case of skin contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

    • If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.

    • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Materials and Equipment

  • 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride (solid powder)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flasks (Class A) of appropriate sizes (e.g., 1 mL, 5 mL, 10 mL)

  • Pipettes (calibrated) and sterile pipette tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • Appropriate solvent(s):

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Ethanol (EtOH), absolute

    • Deionized or distilled water (H₂O)

  • Sterile, amber glass vials or polypropylene tubes for storage

Compound Information and Calculations

As the exact molecular weight of the hydrochloride salt is not documented, we will estimate it for the purpose of this guide. The molecular weight of the free base, 4-{[(4-Methoxybenzyl)oxy]methyl}piperidine, is 235.33 g/mol . The molecular weight of hydrogen chloride (HCl) is 36.46 g/mol .

Estimated Molecular Weight of Hydrochloride Salt: 235.33 g/mol + 36.46 g/mol = 271.79 g/mol

This estimated molecular weight will be used for all subsequent calculations. It is imperative that researchers verify the molecular weight from the certificate of analysis provided by the supplier.

Stock Solution Concentration Calculator:

To calculate the mass of the compound required to prepare a stock solution of a specific concentration and volume, use the following formula:

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

Desired Stock ConcentrationDesired VolumeCalculation (using estimated MW = 271.79 g/mol )Mass Required
10 mM1 mL0.010 mol/L * 0.001 L * 271.79 g/mol 0.0027179 g (2.72 mg)
10 mM5 mL0.010 mol/L * 0.005 L * 271.79 g/mol 0.0135895 g (13.59 mg)
50 mM1 mL0.050 mol/L * 0.001 L * 271.79 g/mol 0.0135895 g (13.59 mg)
100 mM1 mL0.100 mol/L * 0.001 L * 271.79 g/mol 0.027179 g (27.18 mg)

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of 1 mL of a 10 mM stock solution in DMSO. The same principles can be applied to other concentrations and volumes by adjusting the mass of the compound and the volume of the solvent accordingly.

Step-by-Step Methodology:

  • Pre-Weighing Preparations:

    • Ensure the analytical balance is calibrated and level.

    • Place a clean, dry weighing boat or paper on the balance and tare to zero.

  • Weighing the Compound:

    • Carefully weigh out 2.72 mg of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride using a spatula.

    • Record the exact mass weighed.

  • Dissolution:

    • Transfer the weighed compound into a 1 mL volumetric flask or a suitable vial.

    • Add approximately 0.8 mL of anhydrous DMSO to the flask.

    • Cap the flask and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

    • Once the compound is completely dissolved, add DMSO to the 1 mL mark.

  • Final Mixing and Aliquoting:

    • Invert the flask several times to ensure a homogenous solution.

    • For ease of use and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL or 100 µL) in sterile, amber glass vials or polypropylene tubes.

Workflow for Stock Solution Preparation:

G cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Calibrate and tare analytical balance B Weigh 2.72 mg of compound A->B C Transfer compound to 1 mL volumetric flask B->C D Add ~0.8 mL DMSO C->D E Vortex/Sonicate until fully dissolved D->E F Add DMSO to 1 mL mark E->F G Invert to mix F->G H Aliquot into single-use vials G->H I Store at -20°C or -80°C H->I

Caption: Workflow for preparing a 10 mM stock solution.

Solubility and Stability

Solubility:

The solubility of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride has not been empirically determined in publicly available literature. However, based on the properties of similar piperidine salts, it is anticipated to be soluble in DMSO and ethanol. Its solubility in aqueous solutions may be limited.

Recommendation: Before preparing a large volume of stock solution, perform a small-scale solubility test. Add a small, known amount of the compound to a vial and incrementally add the solvent of choice while vortexing to determine the approximate solubility limit.

Stability and Storage:

For long-term storage, stock solutions should be kept at low temperatures to minimize degradation.

  • Recommended Storage: Store aliquots of the stock solution in tightly sealed amber vials at -20°C or -80°C .

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can lead to compound degradation. This is why aliquoting into single-use volumes is critical.

  • Light Sensitivity: The 4-methoxybenzyl group may confer some light sensitivity. Storing solutions in amber vials and in the dark is a good precautionary measure.

Conclusion

This application note provides a comprehensive, though generalized, protocol for the preparation of stock solutions of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride. By adhering to the principles of accuracy, safety, and proper storage, researchers can ensure the integrity of their starting materials, which is fundamental to the success of their scientific investigations. It is reiterated that the user should verify all compound-specific information with the supplier and perform preliminary tests to confirm solubility and stability under their specific experimental conditions.

References

  • Capot Chemical Co., Ltd. (2008, October 28). MSDS of 4-(4-methylphenoxy)piperidine hydrochloride. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-(((4-Methoxybenzyl)oxy)methyl)piperidine Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride (CAS: 1219949-43-5) is a highly versatile, orthogonally protected building block widely utilized in medicinal chemistry and drug discovery[1]. Featuring a reactive secondary amine and a masked primary alcohol, this privileged piperidine scaffold enables the divergent synthesis of complex Active Pharmaceutical Ingredients (APIs). The strategic presence of the 4-methoxybenzyl (PMB) ether allows for robust downstream manipulation, as it remains stable under basic and nucleophilic conditions but can be selectively cleaved under mild oxidative or acidic conditions.

This guide provides field-validated protocols and mechanistic rationales for the functionalization and deprotection of this critical building block.

Strategic Utility & Mechanistic Rationales

Orthogonal Reactivity and Scaffold Design

The utility of this building block lies in its orthogonal reactivity. The piperidine nitrogen serves as a versatile nucleophile for C-N bond formation, while the PMB ether protects the structurally critical hydroxymethyl group.

  • N-Functionalization : The secondary amine can be elaborated via reductive amination, amide coupling, or Buchwald-Hartwig cross-coupling[2]. Because the building block is supplied as a hydrochloride salt, an auxiliary base (e.g., DIPEA or Et₃N) is required to liberate the free base in situ prior to electrophilic attack.

  • Selective PMB Cleavage : Unlike standard benzyl ethers that require catalytic hydrogenation, the PMB group can be selectively removed via a Single Electron Transfer (SET) mechanism using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[3]. The electron-donating p-methoxy group stabilizes the intermediate radical cation and subsequent oxonium ion, enabling rapid cleavage without disturbing reducible functional groups (e.g., alkenes, alkynes, or halogens)[3].

SyntheticWorkflow A Piperidine HCl Building Block B Free Base Generation A->B DIPEA / Et3N C N-Functionalization (C-N Bond Formation) B->C Electrophile (Pd-cat or NaBH(OAc)3) D PMB Ether Deprotection C->D DDQ or TFA E Primary Alcohol Elaboration D->E Oxidation / Coupling

Figure 1: Divergent synthetic workflow for PMB-protected piperidine building blocks.

Mechanism of DDQ-Mediated PMB Deprotection

The oxidative cleavage of the PMB ether by DDQ is initiated by a SET from the electron-rich aromatic ring to the electron-deficient DDQ. This forms a radical cation that loses a proton and an electron to yield a highly stabilized oxonium ion[3]. Crucially, water must be present in the solvent system to act as a nucleophile, trapping the oxonium ion to form a hemiacetal, which spontaneously collapses into the free primary alcohol and p-anisaldehyde[3].

DDQMechanism N1 PMB-Protected Piperidine N2 Radical Cation (Stabilized by p-OMe) N1->N2 DDQ (SET Oxidation) N3 Oxonium Ion N2->N3 -H+, -e- N4 Hemiacetal N3->N4 H2O Addition N5 Free Alcohol + p-Anisaldehyde N4->N5 Hydrolysis

Figure 2: SET mechanism of DDQ-mediated PMB ether cleavage.

Quantitative Data & Reaction Optimization

To ensure self-validating experimental designs, the following tables summarize optimized parameters for key transformations involving this scaffold.

Table 1: Comparison of Reducing Agents for Piperidine N-Alkylation [4][5]

Reducing AgentOptimal pHChemoselectivityApplication Note
NaBH(OAc)₃ 4.0 – 6.0Excellent (Iminium over Carbonyl)Preferred. Allows one-pot procedures without pre-forming the imine. Mild and scalable.
NaBH₃CN 6.0 – 8.0HighEffective, but generates toxic HCN gas upon acidic workup.
NaBH₄ > 8.0Poor (Reduces Carbonyls)Requires strict two-step protocol (imine formation, then reduction).

Table 2: Comparative PMB Deprotection Conditions [3]

Reagent SystemMechanismFunctional Group ToleranceTypical Yield
DDQ, DCM/H₂O (18:1) Oxidative (SET)Tolerates alkenes, alkynes, halogens, and Boc groups.85 – 95%
TFA / DCM (1:1) Acidic CleavageCleaves Boc, trityl, and t-butyl esters.70 – 90%
H₂, Pd/C, MeOH HydrogenolysisReduces alkenes, alkynes, and nitro groups.> 95%

Validated Experimental Protocols

Protocol A: One-Pot Reductive Amination

This protocol utilizes Sodium Triacetoxyborohydride (NaBH(OAc)₃) to selectively reduce the in situ generated iminium ion without reducing the starting aldehyde[4].

Materials:

  • 4-(((4-Methoxybenzyl)oxy)methyl)piperidine HCl (1.0 equiv)

  • Target Aldehyde (1.05 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)

  • NaBH(OAc)₃ (1.4 - 1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Free Base Generation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), suspend the piperidine HCl salt in anhydrous DCE (0.2 M). Add DIPEA dropwise at room temperature and stir for 10 minutes to liberate the free amine.

  • Imine Formation: Add the target aldehyde to the solution. Stir the mixture at room temperature for 30–60 minutes. Causality: Pre-stirring allows the iminium equilibrium to establish before the reducing agent is introduced, minimizing direct reduction of the aldehyde.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ portion-wise to control the mild exotherm[4].

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor via TLC or LC-MS. The reaction is typically complete within 2–12 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Buchwald-Hartwig N-Arylation

This protocol couples the piperidine nitrogen with an aryl bromide using a Palladium catalytic cycle[2].

Materials:

  • 4-(((4-Methoxybenzyl)oxy)methyl)piperidine HCl (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • XPhos or RuPhos Ligand (0.04 equiv, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous, deoxygenated Toluene

Step-by-Step Methodology:

  • Catalyst Activation: In a Schlenk tube, combine Pd₂(dba)₃, the phosphine ligand, and NaOtBu. Evacuate and backfill with Argon three times.

  • Reagent Addition: Add the aryl bromide and the piperidine HCl salt. Causality: 2.5 equivalents of base are used because 1.0 equivalent is consumed immediately to neutralize the HCl salt of the piperidine.

  • Solvent Addition: Add anhydrous, deoxygenated toluene via syringe to achieve a 0.1 M concentration.

  • Coupling: Seal the tube and heat to 90–100 °C in a preheated oil bath for 8–16 hours. Monitor by LC-MS[2].

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash column chromatography.

Protocol C: PMB Deprotection via DDQ Oxidation

This protocol selectively removes the PMB group to reveal the primary alcohol, utilizing the SET mechanism[3].

Materials:

  • PMB-protected piperidine intermediate (1.0 equiv)

  • DDQ (1.2 - 1.5 equiv)

  • DCM / H₂O (18:1 v/v)

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the PMB-protected substrate in a biphasic mixture of DCM and H₂O (18:1 ratio, 0.1 M). Causality: Water is strictly required to trap the intermediate oxonium ion; anhydrous conditions will stall the reaction[3].

  • Oxidation: Cool the mixture to 0 °C. Add DDQ solid portion-wise. The solution will immediately turn deep green/black, indicating the formation of charge-transfer complexes.

  • Reaction: Stir at 0 °C for 1 hour, then warm to room temperature. Monitor by TLC until the starting material is consumed (typically 1–3 hours).

  • Workup (Critical): Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (or ascorbic acid). Causality: This reduces unreacted DDQ and removes the highly colored, toxic 2,3-dichloro-5,6-dicyanohydroquinone (DDHQ) byproduct. Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography to separate the target primary alcohol from the p-anisaldehyde byproduct.

References

  • Chemical Reviews (ACS Publications) Reductive Amination in the Synthesis of Pharmaceuticals. URL:[Link]

  • Total Synthesis PMB Protecting Group: PMB Protection & Deprotection Mechanism. URL:[Link]

Sources

Application Note: Catalytic Hydrogenation Protocols for the Cleavage of PMB Ethers in Piperidine Hydrochloride Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The deprotection of para-methoxybenzyl (PMB) ethers is a critical transformation in the synthesis of complex pharmaceutical intermediates. For the substrate 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride , catalytic hydrogenation offers a highly atom-economical and scalable method to yield the free alcohol, piperidin-4-ylmethanol hydrochloride. This application note establishes an optimized, field-proven protocol for this transformation, specifically addressing the mechanistic challenges introduced by the amine hydrochloride salt.

Mechanistic Causality: Overcoming the Hydrochloride Challenge

Designing a successful hydrogenolysis protocol requires understanding the interplay between the protecting group, the catalyst, and the substrate's ionic state.

  • The PMB Advantage: The PMB ether is frequently chosen over standard benzyl ethers due to its enhanced susceptibility to cleavage. The electron-donating methoxy group stabilizes the developing positive charge at the benzylic position during the transition state on the palladium surface, allowing for milder deprotection conditions[1].

  • Preventing Catalyst Poisoning (The Amine): During catalytic hydrogenation with Palladium on Carbon (Pd/C), the presence of free aliphatic amines can lead to severe catalyst poisoning due to the strong coordination of the nitrogen lone pair to the palladium surface[2]. By utilizing the substrate as a hydrochloride salt, the nitrogen is locked in a protonated state ( NH2+​ ), effectively preventing this inhibitory coordination.

  • Mitigating Halide Inhibition (The Counterion): While the protonated amine protects the catalyst, the chloride counterion ( Cl− ) introduces a secondary challenge. Halide ions can competitively adsorb onto the palladium surface, reducing the overall reaction rate[3]. To counteract this, highly polar protic solvents such as Methanol (MeOH) or Ethanol (EtOH) are strictly required. These solvents highly solvate the chloride ions, pulling them away from the active catalyst sites.

Optimization of Hydrogenolysis Conditions

The following table summarizes the quantitative data from condition optimization, demonstrating the causality behind the final protocol selection.

EntryCatalystSolvent H2​ SourceTempTimeYield (%)Observation / Causality
110% Pd/C (10 wt%)EtOAcBalloon (1 atm)RT24 h<20%Poor substrate solubility; reaction stalls.
210% Pd/C (10 wt%)MeOHBalloon (1 atm)RT12 h85%Good conversion; slight halide inhibition observed.
3 10% Pd/C (20 wt%) MeOH Parr (40 psi) RT 4 h 96% Optimal; pressure overcomes halide inhibition.
420% Pd(OH)₂/C (10 wt%)MeOHBalloon (1 atm)RT6 h98%Pearlman's catalyst is highly effective but more costly.

Experimental Workflow

Workflow Substrate Substrate (HCl Salt) Solvent Dissolution (0.1 M in MeOH) Substrate->Solvent Catalyst Add 10% Pd/C (Water-Wet) Solvent->Catalyst Purge Degassing (N2 then H2) Catalyst->Purge Reaction Hydrogenolysis (H2, RT, 4-12h) Purge->Reaction Workup Celite Filtration (Remove Pd) Reaction->Workup Product Pure Product (via Trituration) Workup->Product

Figure 1: Step-by-step experimental workflow for the catalytic hydrogenolysis of the PMB ether.

Step-by-Step Protocol

This protocol is designed as a self-validating system, ensuring high yield and safety.

Materials Required:

  • 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride (1.0 equiv)

  • 10% Palladium on Carbon (Pd/C), 50% w/w water-wet

  • Methanol (HPLC Grade)

  • Hydrogen gas ( H2​ ) and Nitrogen gas ( N2​ )

  • Celite 545

Step 1: Reaction Setup

  • In a thoroughly dried, round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in Methanol to achieve a concentration of 0.1 M.

  • Self-Validation: Ensure complete dissolution. A clear solution confirms the polar hydrochloride salt is adequately solvated, which is prerequisite for preventing chloride-induced catalyst poisoning.

Step 2: Catalyst Addition

  • Flush the flask with N2​ for 5 minutes.

  • Carefully add the 10% Pd/C (50% water-wet) at 15–20% weight equivalent to the substrate.

  • Safety Imperative: Water-wet Pd/C is mandatory. Dry Pd/C is highly pyrophoric and will ignite methanol vapors upon contact in the presence of oxygen.

Step 3: Degassing and Hydrogenation

  • Seal the flask with a rubber septum. Evacuate the flask under mild vacuum and backfill with N2​ . Repeat this cycle three times.

  • Evacuate the flask again and backfill with H2​ via a balloon (or connect to a Parr shaker at 40 psi). Repeat the H2​ purge three times.

  • Stir the mixture vigorously at room temperature (20–25 °C).

Step 4: Reaction Monitoring

  • Monitor the reaction via LC-MS after 4 hours.

  • Self-Validation: Look for the disappearance of the starting material and the emergence of the free piperidin-4-ylmethanol mass ( m/z 115.1 for the free base). The byproduct, 4-methoxytoluene, will also be visible.

Step 5: Workup and Isolation

  • Upon completion, flush the system thoroughly with N2​ to displace all residual H2​ .

  • Filter the reaction mixture through a tightly packed pad of Celite 545 to remove the palladium catalyst. Wash the filter cake with excess Methanol (3 × 10 mL).

  • Safety Imperative: Do not allow the Pd/C filter cake to dry under vacuum while exposed to air; keep it wet with water before disposal.

  • Concentrate the filtrate under reduced pressure to yield a crude residue.

  • Trituration: Suspend the crude residue in diethyl ether or hexanes and stir vigorously for 15 minutes. Filter the solid. The non-polar 4-methoxytoluene byproduct dissolves in the ethereal layer, leaving the pure piperidin-4-ylmethanol hydrochloride as a clean, white solid.

Mechanistic Pathway

Mechanism A Protonated Amine (Prevents Pd Coordination) B Pd/C Surface Adsorption (Benzylic C-O Bond) A->B Solvation in MeOH C H2 Activation & Cleavage B->C H2 gas insertion D Free Alcohol (Product) C->D E 4-Methoxytoluene (Byproduct) C->E

Figure 2: Mechanistic pathway of PMB ether hydrogenolysis on a Pd/C surface.

Troubleshooting & Self-Validation

  • Symptom: Reaction stalls at 50-60% conversion.

    • Causality: Halide ion ( Cl− ) accumulation on the Pd surface has reached a critical inhibitory threshold, or trace amounts of free amine have poisoned the catalyst.

    • Solution: Do not simply add more catalyst to the poisoned mixture. Filter the reaction through Celite, concentrate the filtrate, and resubject the crude material to fresh Pd/C and Methanol. Alternatively, switch to Pearlman's catalyst (Pd(OH)₂/C), which is significantly less susceptible to halide poisoning.

  • Symptom: The isolated product is a sticky oil instead of a solid.

    • Causality: The 4-methoxytoluene byproduct (which is a liquid at room temperature) is trapped within the polar product matrix, preventing crystallization.

    • Solution: The trituration step (Step 5.5) was likely insufficient. Re-suspend the oil in a 1:1 mixture of diethyl ether and hexanes, sonicate for 5 minutes, and filter. The product will precipitate as a highly pure hydrochloride salt.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who may be encountering yield-related challenges in this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common issues, ensuring a more efficient and successful synthetic outcome.

Section 1: The Synthetic Pathway at a Glance

The synthesis of 4-(((4-methoxybenzyl)oxy)methyl)piperidine hydrochloride is typically achieved in a two-stage process. First, an N-protected 4-(hydroxymethyl)piperidine undergoes a Williamson ether synthesis with 4-methoxybenzyl chloride (PMB-Cl). The resulting intermediate is then deprotected and converted to its hydrochloride salt. The most common N-protecting group for this sequence is the tert-butyloxycarbonyl (Boc) group due to its stability and ease of removal under acidic conditions which can be combined with the salt formation step.

Synthetic_Pathway cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection & Salt Formation A N-Boc-4-(hydroxymethyl)piperidine Base Base (e.g., NaH) Solvent (e.g., DMF, THF) A->Base B 4-Methoxybenzyl chloride B->Base C N-Boc-4-(((4-methoxybenzyl)oxy)methyl)piperidine Base->C SN2 D N-Boc-4-(((4-methoxybenzyl)oxy)methyl)piperidine Acid HCl (e.g., in Dioxane/MeOH) D->Acid E 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride Acid->E Side_Reactions Alkoxide Piperidine Alkoxide (Nucleophile/Base) Desired_Product Desired Ether (SN2) Alkoxide->Desired_Product Side_Product1 Elimination Byproduct (E2) Alkoxide->Side_Product1 PMBCl 4-Methoxybenzyl Chloride (Electrophile) PMBCl->Desired_Product  SN2 Pathway (Favored) PMBCl->Side_Product1  E2 Pathway (Competing) Side_Product2 PMB-Cl Degradation Products PMBCl->Side_Product2  Degradation

Caption: Competing reaction pathways in the Williamson ether synthesis.

Problem Area B: Deprotection and Salt Formation

Question 3: The deprotection of the N-Boc group is incomplete, or I'm losing product during workup. How can I improve this step?

Answer: The removal of the Boc group is typically straightforward, but incomplete reactions and workup losses can still occur.

  • Acid Strength and Equivalents: The N-Boc group is cleaved under acidic conditions. [1][2]A common method is using a solution of HCl in an organic solvent like dioxane, methanol, or diethyl ether. Ensure a sufficient excess of HCl is used to both cleave the Boc group and form the hydrochloride salt.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to ensure all the starting material has been consumed. The deprotected free amine will have a different retention factor than the Boc-protected starting material.

  • Workup Issues: The final product is a hydrochloride salt, which is typically highly soluble in water. During any aqueous workup, ensure the pH is kept acidic to prevent the formation of the free amine, which may have higher solubility in organic extraction solvents and could be lost.

Question 4: My final product, the hydrochloride salt, is an oil or a sticky solid and is difficult to purify. What should I do?

Answer: Obtaining a clean, crystalline solid is crucial for purity. Oiling out is a common problem.

  • Solvent for Precipitation/Crystallization: The choice of solvent is critical for obtaining a crystalline solid. After deprotection (often done in methanol or dioxane), the product may need to be precipitated by adding a less polar solvent in which the salt is insoluble, such as diethyl ether, MTBE, or ethyl acetate.

  • Residual Water: Even trace amounts of water can prevent crystallization. Ensure all solvents are anhydrous. If the product is isolated after an aqueous workup, it may need to be azeotropically dried with a solvent like toluene before attempting crystallization.

  • Recrystallization: If the initial precipitate is impure or oily, recrystallization is necessary. Common solvent systems for piperidine hydrochlorides include isopropanol/diethyl ether, methanol/ethyl acetate, or ethanol. [3]

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the best N-protecting group for this synthesis? The N-Boc group is highly recommended. It is stable to the basic conditions of the Williamson ether synthesis and is easily removed in the final step with acid, which conveniently allows for simultaneous salt formation. [4][5] FAQ 2: Can I use a different base instead of sodium hydride (NaH)? Yes, other strong, non-nucleophilic bases like potassium tert-butoxide (KOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) can be used to generate the alkoxide. However, NaH is often preferred for its low cost and the fact that the only byproduct is hydrogen gas, which is easily removed. [6] FAQ 3: What are the optimal storage conditions for 4-methoxybenzyl chloride? 4-Methoxybenzyl chloride should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), in a refrigerator, and protected from light. [7]It is a lachrymator and corrosive, so it should be handled with appropriate personal protective equipment in a fume hood. [8] FAQ 4: How can I effectively monitor the reaction progress? Thin-Layer Chromatography (TLC) is an excellent technique. Use a solvent system like ethyl acetate/hexane. The starting alcohol will be quite polar (low Rf), the Boc-protected ether product will be less polar (higher Rf), and 4-methoxybenzyl chloride can also be visualized. Staining with potassium permanganate is effective for visualizing all spots.

Section 4: Optimized Experimental Protocols

Protocol 4.1: Williamson Ether Synthesis
  • Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Washing NaH: Wash the NaH three times with anhydrous hexane to remove the mineral oil. Decant the hexane carefully each time.

  • Alkoxide Formation: Add anhydrous DMF or THF via syringe. Cool the suspension to 0 °C in an ice bath.

  • Alcohol Addition: Slowly add a solution of N-Boc-4-piperidinemethanol (1.0 eq.) in the same anhydrous solvent. [9]5. Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes. The evolution of hydrogen gas should be observed.

  • Electrophile Addition: Cool the mixture back to 0 °C and add 4-methoxybenzyl chloride (1.1 eq.) dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's completion by TLC (e.g., 30% ethyl acetate in hexane).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 4.2: N-Boc Deprotection and HCl Salt Formation
  • Dissolution: Dissolve the purified N-Boc protected ether intermediate (1.0 eq.) in a minimal amount of anhydrous methanol or ethyl acetate.

  • Acidification: Cool the solution to 0 °C. Slowly add a solution of HCl in dioxane (e.g., 4M, 3-4 eq.) or bubble HCl gas through the solution.

  • Precipitation: Stir the mixture at room temperature. A white precipitate should form over 1-4 hours. The process can be aided by the slow addition of a co-solvent like diethyl ether until the solution becomes cloudy.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold diethyl ether or another appropriate solvent to remove any non-salt impurities.

  • Drying: Dry the white solid under high vacuum to obtain the final hydrochloride salt.

Section 5: Data Summary

ParameterWilliamson Ether SynthesisDeprotection & Salt Formation
Key Reagents N-Boc-4-piperidinemethanol, NaH, 4-Methoxybenzyl chlorideN-Boc protected ether, HCl
Typical Solvent DMF, THF (anhydrous)Methanol, Dioxane, Ethyl Acetate
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Duration 4 - 12 hours1 - 4 hours
Common Issues Incomplete reaction, E2 elimination, Reagent degradationIncomplete deprotection, Oiling out
Monitoring TLC (3:7 EtOAc/Hex), LC-MSTLC (1:9 MeOH/DCM), LC-MS

References

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • Arulraj, R., & Ponnuswamy, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Defense Technical Information Center. (2025, May 4). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis. [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. [Link]

  • O'Brien, P. (2010). Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects. Journal of the American Chemical Society, 132(21), 7337-7347. [Link]

  • Google Patents. (2018). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • National Center for Biotechnology Information. (2015, January 5). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]

  • National Center for Biotechnology Information. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. [Link]

  • ResearchGate. (n.d.). Thermal Hazard Evaluation of 4Methoxybenzyl Chloride (PMB-Cl). [Link]

  • University of Wisconsin-River Falls. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]

  • ACS Publications. (2019, January 8). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. [Link]

Sources

Technical Support Center: Formulating 4-(((4-Methoxybenzyl)oxy)methyl)piperidine Hydrochloride for Aqueous Applications

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride . As an amphiphilic molecule featuring a highly hydrophilic protonated piperidine ring and a strongly lipophilic 4-methoxybenzyl (PMB) ether moiety, this compound frequently exhibits paradoxical solubility behavior.

This guide is designed for researchers and formulation scientists to decode the physicochemical causality behind these issues and implement field-proven, self-validating solubilization strategies.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My compound dissolves perfectly in deionized water but crashes out immediately when diluted into PBS (pH 7.4) or cell culture media. Why does this happen?

The Causality: This rapid precipitation is driven by two simultaneous physicochemical phenomena:

  • The Common-Ion Effect: In deionized water, the hydrochloride salt dissociates freely. However, Phosphate-Buffered Saline (PBS) and physiological media contain high concentrations of chloride ions (typically >130 mM from NaCl and KCl). This high chloride concentration drives the dissociation equilibrium backward, drastically reducing the solubility of the hydrochloride salt and causing it to "salt out"[1].

  • Free-Base Nucleation: The piperidine nitrogen has a pKa of approximately 10. While mostly protonated at pH 7.4, a small equilibrium fraction exists as the uncharged free base. Because the PMB group is highly hydrophobic, these uncharged molecules rapidly aggregate, acting as nucleation seeds that trigger bulk precipitation[2].

Q2: We need to perform in vitro cell-based assays. What is the optimal co-solvent strategy to maintain solubility without causing solvent toxicity?

The Causality: Directly adding the dry powder to media fails due to the poor wetting kinetics of the hydrophobic PMB group. Instead, you must bypass the hydration energy barrier using a water-miscible co-solvent. Dimethyl sulfoxide (DMSO) is ideal because it disrupts the crystalline lattice of the compound.

Expert Tip: Always add the DMSO stock to the aqueous media under vigorous vortexing, not the other way around. Slow addition creates localized zones of high water/low DMSO concentration, leading to irreversible micro-precipitation. Keep the final DMSO concentration 0.5% (v/v) to prevent cytotoxicity in sensitive cell lines.

Q3: For in vivo dosing (e.g., IV or PO), we cannot use high concentrations of organic solvents. What is the most reliable formulation strategy?

The Causality: The most effective strategy is host-guest complexation using Hydroxypropyl- β -Cyclodextrin (HP- β -CD) . HP- β -CD features a hydrophilic outer corona that ensures excellent aqueous solubility and a hydrophobic internal cavity that perfectly accommodates aromatic rings[]. By encapsulating the lipophilic PMB ether moiety, the cyclodextrin shields the hydrophobic surface area from water, preventing aggregation while maintaining the compound in a molecularly dispersed state[4].

Part 2: Logical Workflows & Visualizations

G A 4-PMB-Piperidine HCl (Solid API) B Dissolution in DI Water (pH < 6.0) A->B Soluble C Addition to PBS (pH 7.4, High Cl⁻) B->C Buffer E Addition of HP-β-CD (1:1 Molar Ratio) B->E Complexation D Precipitation (Common-Ion & Free Base) C->D Salting Out D->E Rescue F Stable Inclusion Complex (Aqueous Soluble) E->F Encapsulation

Mechanistic pathway of precipitation vs. cyclodextrin-mediated solubilization.

Workflow S1 1. Weigh API & HP-β-CD (1:1 to 1:2 Molar) S2 2. Dissolve HP-β-CD in Aqueous Buffer S1->S2 S3 3. Add API with Continuous Stirring S2->S3 S4 4. Sonicate/Heat (45°C, 30 min) S3->S4 S5 5. Filter (0.22 µm) to Remove Excess S4->S5

Step-by-step workflow for the preparation of HP-β-CD inclusion complexes.

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes of various solubilization strategies for 4-(((4-Methoxybenzyl)oxy)methyl)piperidine HCl, allowing for rapid selection based on your experimental constraints.

Solubilization StrategyMechanism of ActionMax Expected Conc.Toxicity / LimitationsBest Use Case
Pure DI Water Ion-dipole hydration> 50 mg/mLHighly acidic (pH ~4); hypotonic.Stock storage (short term).
PBS (pH 7.4) Direct None (Precipitates)< 0.1 mg/mLCommon-ion effect limits solubility.Not recommended.
DMSO Co-solvent (0.5%) Lattice disruption~ 1-5 mg/mLDMSO toxicity in sensitive cells.In vitro cell culture assays.
HP- β -CD (20% w/v) Cavity encapsulation> 20 mg/mLViscous at high concentrations.In vivo IV/PO dosing.
Tween 80 (1% v/v) Micellar solubilization~ 10 mg/mLSurfactant-induced hemolysis.Topical or specific PO models.

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a 1:1 Molar HP- β -CD Inclusion Complex

This protocol utilizes a 1:1 molar ratio, which is the most thermodynamically stable stoichiometry for mono-aromatic guest molecules[4].

Materials:

  • 4-(((4-Methoxybenzyl)oxy)methyl)piperidine HCl (MW: ~271.78 g/mol )

  • HP- β -CD (MW: ~1400 g/mol )

  • 0.9% Saline or PBS (pH 7.4)

Step-by-Step Methodology:

  • Calculate Molarity: To achieve a 10 mM API solution (~2.7 mg/mL), weigh 2.72 mg of the API and 14.0 mg of HP- β -CD (1:1 molar equivalent). Note: For heavily precipitating batches, a 1:2 molar ratio (28.0 mg HP- β -CD) can be used to shift the equilibrium.

  • Vehicle Preparation: Dissolve the HP- β -CD completely in 1.0 mL of the target aqueous buffer (e.g., PBS). Ensure the solution is optically clear.

  • API Addition: Slowly add the pre-weighed API powder to the stirring cyclodextrin solution.

  • Thermodynamic Driving: Sonicate the mixture in a water bath at 45°C for 30 minutes. The mild heat increases the kinetic energy, facilitating the insertion of the PMB group into the cyclodextrin cavity. Caution: Do not exceed 60°C, as PMB ethers can be prone to hydrolysis under elevated thermal stress in aqueous environments.

  • Equilibration: Allow the solution to cool to room temperature (20-25°C) while stirring for 2 hours. This establishes the final thermodynamic host-guest equilibrium.

  • Self-Validation Step: Pass the solution through a 0.22 µm PES syringe filter.

    • Validation Check: If the complexation is successful, there will be zero resistance during filtration. Analyze the pre- and post-filtration concentrations via UV-Vis (measuring the PMB absorbance at ~275 nm). A recovery of >98% confirms that the drug is fully encapsulated and not suspended as micro-precipitates.

Protocol B: Step-Wise Co-Solvent Dilution for In Vitro Assays

Step-by-Step Methodology:

  • Master Stock: Dissolve the API in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock. Store aliquots at -20°C.

  • Intermediate Dilution (Optional but Recommended): Dilute the master stock 1:10 into a transitional solvent (e.g., 50% PEG400 / 50% Water) if the final target concentration is exceptionally high.

  • Media Addition: Place your warmed (37°C) cell culture media (containing at least 10% FBS or 0.1% BSA) on a vortex mixer.

  • Kinetic Trapping: While the media is vortexing vigorously, inject the required volume of the DMSO stock directly into the center of the vortex.

  • Self-Validation Step: Incubate the prepared media at 37°C for 1 hour without cells. Inspect under an inverted phase-contrast microscope at 20x magnification.

    • Validation Check: The absence of needle-like crystals or amorphous dark aggregates confirms that the API has been successfully trapped by the serum proteins (like BSA) before it could precipitate.

References

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?, appconnect.in,
  • Cyclodextrin Solutions for API Solubility Boost, bocsci.com,
  • Drug Solubility: Importance and Enhancement Techniques, nih.gov,
  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applic

Sources

Technical Support Center: Optimizing PMB Ether Cleavage for 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions for the cleavage of the p-Methoxybenzyl (PMB) ether in 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for cleaving a PMB ether, and how do I choose the best one for my piperidine-containing substrate?

The selection of a deprotection method is critical and depends on the overall stability of your substrate. For PMB ethers, the two main strategies are oxidative and acidic cleavage.

  • Oxidative Cleavage: This is often the preferred method due to its mild and selective nature.[1] The most common reagent is 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[2][3] It is highly effective for electron-rich PMB ethers and is orthogonal to many other protecting groups like benzyl ethers, silyl ethers (TBS, TBDPS), and acetals.[3][4] For a substrate like 4-(((4-Methoxybenzyl)oxy)methyl)piperidine, DDQ is an excellent first choice, as the piperidine nitrogen is generally not susceptible to oxidation under these conditions, especially when protonated as the hydrochloride salt.

  • Acidic Cleavage: Strong acids like trifluoroacetic acid (TFA) or triflic acid (TfOH) can also cleave PMB ethers.[5][6] This method is less selective and should be avoided if your molecule contains other acid-sensitive groups such as Boc or acetals.[1] However, since your starting material is a hydrochloride salt, the piperidine nitrogen is already protonated, which can be advantageous in an acidic medium. The key challenge with acidic cleavage is managing the highly reactive p-methoxybenzyl cation that is generated.[1]

Q2: The PMB group is known to be more acid-labile than a standard benzyl (Bn) group. Can I achieve selective deprotection?

Yes, the electron-donating methoxy group makes the PMB ether more susceptible to acid-catalyzed cleavage than an unsubstituted benzyl ether. This electronic difference allows for selective deprotection. Conditions can be fine-tuned, for instance, by using milder acids or carefully controlling reaction times and temperatures to favor the cleavage of the PMB group while leaving a Bn group intact.[5]

Q3: What is a "cation scavenger" and why is it essential for acidic PMB deprotection?

During acidic cleavage, a resonance-stabilized p-methoxybenzyl cation is formed. This electrophile is highly reactive and can lead to undesired side reactions, such as Friedel-Crafts alkylation of any electron-rich aromatic rings on your substrate or even polymerization.[1] A cation scavenger is a nucleophilic species added to the reaction mixture to trap this cation. Common and effective scavengers include anisole, 1,3-dimethoxybenzene, or even sulfonamides.[1][2][5] Their use is crucial for achieving high yields and clean reactions.

Q4: How can I monitor the progress of the deprotection reaction effectively?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. A co-spot of your starting material alongside the reaction mixture will show the consumption of the starting material and the appearance of a new, more polar spot corresponding to the deprotected alcohol product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to monitor the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

Troubleshooting Guide

This section addresses specific issues you may encounter during the deprotection of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride.

Problem 1: Incomplete or Sluggish Reaction

Symptoms: TLC analysis shows a significant amount of starting material remaining even after extended reaction times.

Potential Cause Troubleshooting & Optimization Strategy
Insufficient Reagent (DDQ) For oxidative cleavage, a stoichiometric amount of DDQ is required. Typically, 1.1 to 1.5 equivalents are used.[3][4] If your substrate or solvent contains other oxidizable functionalities, you may need to increase the equivalents of DDQ.
Low Reaction Temperature While many DDQ deprotections proceed smoothly at room temperature, some less reactive substrates may require gentle heating. Monitor the reaction by TLC while gradually increasing the temperature to avoid decomposition.
Inappropriate Solvent (DDQ) The standard solvent system for DDQ cleavage is a mixture of a chlorinated solvent (like Dichloromethane, CH₂Cl₂) and water.[4] Water is essential for the hydrolysis of the intermediate formed during the reaction.[3][4] For substrates with acid-sensitive groups, using a buffered aqueous solution (e.g., pH 7 phosphate buffer) can be beneficial.[3]
Weak Acid (Acidic Cleavage) If using TFA and the reaction is slow, you might consider a stronger acid like triflic acid (TfOH).[5] However, be aware that this will decrease chemoselectivity. Alternatively, increasing the concentration of TFA can also accelerate the reaction.
Problem 2: Formation of Multiple Side Products

Symptoms: TLC plate shows multiple new spots, and the isolated yield of the desired product is low.

Potential Cause Troubleshooting & Optimization Strategy
PMB Cation Side Reactions This is a common issue in acidic deprotection. The generated PMB cation can alkylate other parts of the molecule. Solution: Add a cation scavenger like anisole or 1,3-dimethoxybenzene (3-5 equivalents) to the reaction mixture.[1][5]
Oxidation of Other Functional Groups If using DDQ, other electron-rich aromatic systems or sensitive functional groups in your molecule might be undergoing oxidation.[3] Solution: If possible, switch to a non-oxidative method like acidic cleavage. If not, carefully control the stoichiometry of DDQ and the reaction temperature (run at 0 °C) to improve selectivity.
Piperidine Ring Reactions While generally stable, under harsh acidic conditions or with certain electrophiles, the piperidine ring could potentially undergo side reactions. Solution: Ensure you are using the mildest effective conditions. For acidic cleavage, ensure a scavenger is present. For oxidative cleavage, ensure the reaction is run under neutral or buffered conditions.
Problem 3: Difficult Product Isolation and Purification

Symptoms: The crude product is an oil that is difficult to purify by column chromatography, or the final product is not the expected hydrochloride salt.

Potential Cause Troubleshooting & Optimization Strategy
Byproduct Contamination The byproducts of the deprotection (e.g., anisaldehyde from DDQ cleavage, or the scavenger-PMB adduct from acidic cleavage) can co-elute with your product. Solution: For DDQ reactions, a basic aqueous wash (e.g., saturated NaHCO₃) during workup can help remove the acidic DDQH₂ byproduct.[4] For acidic reactions, ensure the scavenger is chosen such that its adduct is easily separable.
Loss of Hydrochloride Salt If the workup involves a basic wash, the piperidine nitrogen will be deprotonated, yielding the free base. The free base of 4-(hydroxymethyl)piperidine is more water-soluble and can be harder to extract. Solution: After the initial workup, if you have the free base, you can re-form the hydrochloride salt by dissolving the purified free base in a suitable solvent (e.g., ether or dioxane) and adding a solution of HCl in the same solvent.[7] This often results in the precipitation of the clean hydrochloride salt.

Experimental Protocols & Visualizations

Protocol 1: Oxidative Cleavage with DDQ

This protocol is often the first choice due to its mildness and high selectivity.

dot

Acidic_Cleavage Start Dissolve Substrate & Scavenger in CH₂Cl₂ Cool Cool to 0 °C Start->Cool Add_TFA Add TFA dropwise Cool->Add_TFA Stir Stir at 0 °C to RT (Monitor by TLC) Add_TFA->Stir Concentrate Concentrate in vacuo Stir->Concentrate Reaction Complete Workup Aqueous Workup (if necessary) Concentrate->Workup Purify Purify via Chromatography or Recrystallization Workup->Purify Product 4-(hydroxymethyl)piperidine hydrochloride Purify->Product

Sources

Preventing degradation of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals handling 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride . Due to the unique structural vulnerabilities of this building block, improper storage rapidly leads to assay failure, reduced yield, and complex impurity profiles.

This document provides a mechanistic breakdown of its degradation pathways, a self-validating standard operating procedure (SOP) for storage, and a targeted troubleshooting FAQ.

Mechanistic Troubleshooting: The "Why" Behind Degradation

To prevent degradation, we must first understand the causality behind it. The molecule contains two conflicting moieties: an electron-rich p-methoxybenzyl (PMB) ether and a piperidine hydrochloride salt .

  • Hygroscopicity & Acid-Catalyzed Cleavage: Amine hydrochloride salts are inherently hygroscopic. When exposed to ambient air, the piperidine salt absorbs water, dissolving the HCl to create a highly concentrated, localized acidic microenvironment. PMB ethers are notoriously sensitive to strong acids[1]. Even catalytic amounts of HCl in polar microenvironments can trigger chemoselective cleavage of the PMB ether, yielding 4-(hydroxymethyl)piperidine and p-methoxybenzyl alcohol[2].

  • Autoxidation: The electron-donating methoxy group stabilizes intermediate radicals and oxonium ions, making the PMB ether highly susceptible to single-electron transfer (SET) oxidation[3][4]. Exposure to atmospheric oxygen and UV/visible light triggers autoxidation, cleaving the ether to form p-anisaldehyde[5].

DegradationPathways A 4-(((4-Methoxybenzyl)oxy)methyl) piperidine HCl B Ambient Moisture (Hygroscopic HCl Salt) A->B Absorbs F Oxygen / UV Light Exposure A->F Exposed to C Localized Acidic Microenvironment B->C Dissolves HCl D Acid-Catalyzed PMB Cleavage C->D Catalyzes E 4-(hydroxymethyl)piperidine + p-Methoxybenzyl alcohol D->E Yields G Autoxidation / SET Oxidation F->G Triggers H p-Anisaldehyde + Piperidine derivative G->H Yields

Fig 1. Mechanistic degradation pathways of PMB-protected piperidine HCl via hydrolysis and oxidation.

Quantitative Stability Profile

The following table summarizes the empirical degradation kinetics of PMB-ether hydrochloride salts under various storage conditions.

Storage ConditionTemperatureAtmosphereEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Benchtop (Clear Glass)25°CAmbient Air< 30 DaysAcid Hydrolysis & Autoxidation
Desiccator (Clear Glass)25°CDry Air~ 90 DaysAutoxidation (Photo-induced)
Amber Glass Vial4°CArgon~ 12 MonthsTrace Hydrolysis (Condensation)
Amber Vial + Desiccant -20°C Argon > 24 Months Negligible

Self-Validating SOP: Inert Aliquoting & Cryogenic Storage

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . It incorporates internal physical checks to confirm that the environmental controls have not been breached during the storage lifecycle.

Phase 1: Preparation & Equilibration
  • Thermal Equilibration: Upon receiving the compound on dry ice, do not open the primary container. Place the sealed container inside a vacuum desiccator at room temperature for a minimum of 2 hours.

    • Causality: Opening a cold vial in ambient air instantly condenses atmospheric moisture onto the hygroscopic HCl salt, initiating acid hydrolysis[2].

Phase 2: Inert Transfer & Aliquoting
  • Glovebox Transfer: Transfer the equilibrated vial, amber glass storage vials (pre-dried at 120°C overnight), and PTFE-lined septa caps into a glovebox purged with high-purity Argon or Nitrogen.

  • Aliquoting: Divide the bulk powder into single-use aliquots.

    • Causality: Repeated freeze-thaw cycles and repeated atmospheric exposure are the leading causes of batch degradation. Single-use aliquots eliminate this variable.

Phase 3: Sealing & Self-Validation Setup
  • Primary Seal: Cap the amber vials tightly with the PTFE-lined septa. Wrap the junction with Parafilm.

  • Secondary Containment (The Validation Step): Place the aliquoted vials into a secondary vacuum-sealable bag or a larger jar containing a layer of indicating Drierite (cobalt chloride) .

  • Storage: Store the secondary container at -20°C.

    • Self-Validation Check: Before using an aliquot, inspect the indicating Drierite through the secondary container. If it remains blue, the inert, dry environment is intact. If it has turned pink, the seal has failed, moisture has entered, and the aliquot must be analyzed via LC-MS or NMR prior to use.

StorageWorkflow S1 Receive Compound (Cold Chain) S2 Equilibrate to RT in Desiccator (2h) S1->S2 Prevent Condensation S3 Transfer to Glovebox (Ar/N2) S2->S3 Exclude Moisture/O2 S4 Aliquot into Amber Glass Vials S3->S4 Minimize Freeze-Thaw S5 Seal: PTFE Septa + Parafilm S4->S5 Block UV & Air S6 Store at -20°C Over Drierite S5->S6 Long-term Stability

Fig 2. Self-validating SOP for the aliquoting and cryogenic storage workflow of hygroscopic salts.

Troubleshooting FAQs

Q: My powder has developed a clumpy texture and a distinct, sweet, cherry/almond-like odor. Is it still viable? A: No. The compound has degraded. The clumpy texture indicates deliquescence (moisture absorption by the HCl salt). The cherry/almond odor is the unmistakable scent of p-anisaldehyde. This confirms that the PMB ether has undergone autoxidation or acid-catalyzed cleavage[3][5]. Discard or re-purify the batch.

Q: Can I dry a degraded, moisture-exposed batch in a vacuum oven to save it? A: Vacuum drying will only halt further degradation by removing the water; it will not reverse the chemical cleavage of the PMB ether that has already occurred[2]. You must re-purify the compound via column chromatography to remove the cleaved 4-(hydroxymethyl)piperidine and anisyl alcohol byproducts.

Q: I need to neutralize the HCl salt to recover the free base for my next reaction. How do I do this without cleaving the PMB group? A: PMB ethers are stable to basic conditions but highly sensitive to Lewis acids and strong Brønsted acids[6]. To recover the free base, suspend the salt in a biphasic mixture of dichloromethane (DCM) and saturated aqueous NaHCO3​ or K2​CO3​ at 0°C. Stir gently until dissolved, separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Avoid using strong aqueous acids during any subsequent workup.

Q: Why must I use amber vials? Isn't temperature control enough? A: Temperature control only slows kinetic hydrolysis. PMB ethers are highly susceptible to photo-induced oxidative cleavage (often utilized synthetically via DDQ or oxoammonium salts)[3]. Ambient laboratory fluorescent or LED lighting provides sufficient energy to initiate radical autoxidation pathways over time. Amber glass blocks the critical UV/blue wavelengths required for this initiation.

References

  • PMB Protecting Group: PMB Protection & Deprotection Mechanism – Total Synthesis, total-synthesis.com,[Link]

  • p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides - Kiessling Lab, kiesslinglab.com,[Link]

  • PMB Protection - Common Conditions, commonorganicchemistry.com,[Link]

  • Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol, universiteitleiden.nl,[Link]

  • Total synthesis of des-thiomethyllooekeyolide A - PMC, nih.gov,[Link]

  • Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger, acs.org,[Link]

Sources

Technical Support Center: Crystallization of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride. This guide, prepared by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges in reducing impurities during the crystallization process.

Troubleshooting Guide

This section addresses specific issues that may arise during the crystallization of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride. Each entry details the problem, its likely causes, and a step-by-step protocol for resolution.

Problem 1: Oily Precipitate Forms Instead of Crystals ("Oiling Out")

Q: I'm not getting solid crystals; my product is separating as an oil. What's happening and how do I fix it?

A: "Oiling out" occurs when the solute's solubility is so low at a given temperature that it separates from the solution as a liquid phase before the solution becomes saturated enough for crystal nucleation. This is common when the solution is cooled too quickly or when the boiling point of the solvent is too close to the melting point of the solute.[1]

Potential Causes:

  • Supersaturation too high: The solution is cooled too rapidly, causing the compound to crash out of solution as a supercooled liquid.

  • Inappropriate solvent choice: The boiling point of the solvent may be higher than the melting point of your impure compound, causing it to melt in the hot solvent.

  • Presence of impurities: Impurities can depress the melting point of the compound, increasing the likelihood of it oiling out.

Step-by-Step Solution:

  • Re-heat the Solution: Gently heat the mixture until the oil completely redissolves into the solvent.

  • Add More Solvent: Add a small amount of additional hot solvent (typically 5-10% more volume) to decrease the saturation level.[2]

  • Ensure Slow Cooling: This is the most critical step. Allow the flask to cool to room temperature very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can promote slow crystal growth. A slow cooling rate provides the necessary time for molecules to orient themselves into a crystal lattice, excluding impurities.[3][4][5]

  • Induce Crystallization (If Necessary): If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod just below the surface of the solution. This creates nucleation sites. Alternatively, add a "seed crystal" of previously purified product.

  • Final Cooling: Once crystal formation has begun, allow the process to continue at room temperature before moving the flask to an ice bath to maximize the yield.[6]

Problem 2: Crystals are Colored (Yellow, Brown, or Off-White)

Q: My final crystalline product has a distinct color, but the pure compound should be white. How do I remove these colored impurities?

A: The presence of color indicates that your product is contaminated with chromophoric (color-bearing) impurities. These are often high-molecular-weight byproducts or degradation products that are strongly adsorbed onto the crystal surface.

Potential Causes:

  • Synthesis Byproducts: Side reactions during the synthesis can produce colored impurities.

  • Degradation: The compound may be sensitive to heat or air, leading to degradation over time.

  • Residual Starting Materials: If starting materials are colored, their presence will tint the final product.

Step-by-Step Solution (Using Activated Charcoal):

  • Dissolve the Crude Product: Dissolve the impure, colored crystals in the minimum amount of a suitable hot solvent, as you would for a standard recrystallization.

  • Add Activated Charcoal: Once the solid is fully dissolved, remove the flask from the heat source. Add a very small amount of activated charcoal (no more than 1-2% of the solute's weight) to the hot solution. Activated charcoal has a high surface area and adsorbs colored impurities effectively.[7]

  • Swirl and Reheat: Gently swirl the mixture and briefly reheat it to a boil for a few minutes to ensure maximum adsorption.

  • Perform Hot Gravity Filtration: This step is crucial to remove the fine particles of charcoal. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask. This prevents premature crystallization in the funnel.

  • Crystallize and Isolate: Allow the hot, decolorized filtrate to cool slowly to induce crystallization. Collect the purified, colorless crystals via vacuum filtration.[8]

Problem 3: Impurities Persist After a Single Crystallization

Q: I've performed a recrystallization, but my purity analysis (TLC, melting point) shows that impurities are still present. What should I do?

A: This indicates that the chosen solvent system is not effectively differentiating between your compound and the impurities, or that impurities are being trapped within the crystal lattice (inclusion).

Potential Causes:

  • Poor Solvent Choice: The impurities may have very similar solubility profiles to the desired compound in the chosen solvent.[9]

  • Rapid Crystallization: Cooling the solution too quickly can trap impurities within the growing crystals.[2][3]

  • Insufficient Washing: Residual mother liquor, which is rich in impurities, may not have been adequately washed from the crystal surfaces after filtration.[10]

Step-by-Step Solution:

  • Re-evaluate the Solvent System: The ideal solvent should dissolve the compound well when hot but poorly when cold, while dissolving the impurity well at all temperatures.[1] If this is not the case, a new solvent or a two-solvent (solvent/anti-solvent) system may be necessary.

  • Perform a Second Recrystallization: Repeating the crystallization process is a standard method to enhance purity.[11]

  • Optimize the Cooling Rate: Ensure the solution cools as slowly as possible. A slower rate allows for equilibrium to be maintained between the solid and liquid phases, favoring the formation of a purer crystal lattice.[5][12]

  • Improve Washing Technique: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent.[6][13] This helps remove adsorbed impurities from the crystal surface without dissolving a significant amount of the product. Ensure the vacuum is released before adding the wash solvent and then re-applied.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent system for recrystallization?

A1: The ideal solvent is chosen based on the principle of differential solubility. The compound of interest should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., in an ice bath). Conversely, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

A systematic approach involves testing the solubility of a small amount of your crude product in various solvents at room temperature and then with heating.

SolventBoiling Point (°C)PolarityNotes for Amine Hydrochlorides
Ethanol78PolarOften a good starting choice for polar salts like piperidine hydrochlorides.[14]
Methanol65PolarSimilar to ethanol but more volatile. Can be effective.[15][16]
Isopropanol (IPA)82PolarLess polar than ethanol; can offer different selectivity.
Water100Very PolarMay be too good a solvent unless used in a mixed system (e.g., with ethanol).[8]
Ethyl Acetate / EthanolMixtureVariableA two-solvent system. Dissolve in minimal hot ethanol, add ethyl acetate as an anti-solvent.[14]
Dichloromethane / HexaneMixtureVariableAnother two-solvent option for less polar impurities.

Q2: What is the impact of cooling rate on crystal purity and size?

A2: The cooling rate is a critical parameter that directly influences both the purity and the size of the resulting crystals.

  • Slow Cooling: Promotes the growth of larger, more perfect crystals.[4] It allows time for molecules to selectively integrate into the crystal lattice, effectively excluding impurities. This equilibrium-based process results in higher purity.[3]

  • Fast Cooling: Leads to rapid nucleation and the formation of many small crystals.[4] This kinetically driven process can trap impurities within the crystal structure and adsorb them onto the large total surface area of the small crystals, resulting in a less pure product.[3][12]

Q3: How can I identify the impurities in my sample?

A3: Identifying impurities is key to designing a targeted purification strategy. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.[17] By comparing the crude material to the recrystallized product, you can assess the effectiveness of the purification.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can resolve closely related impurities.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the structure of impurities if they are present in sufficient concentration (>1-5%).

  • Mass Spectrometry (MS): Can help determine the molecular weight of impurities, providing clues to their identity.[18]

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities typically cause the melting point to be depressed and broadened.[19]

Q4: When should I use a single-solvent versus a two-solvent (solvent/anti-solvent) system?

A4: The choice depends on the solubility characteristics of your compound.

  • Single-Solvent System: Use this method when you can find a solvent that meets the primary criteria: high solubility when hot and low solubility when cold.[8] This is generally the simpler and preferred method.

  • Two-Solvent (Solvent/Anti-solvent) System: This method is employed when no single solvent is suitable.[20] It requires a pair of miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent"). The crude product is dissolved in a minimum of the hot "solvent," and the "anti-solvent" is added dropwise until the solution becomes turbid, after which it is allowed to cool and crystallize.[1][20]

Visualizations and Workflows

Diagram 1: Troubleshooting Impurity Issues

This diagram provides a decision-making workflow for addressing impurities found after an initial crystallization attempt.

G start Purity Check (TLC, MP, HPLC) Impurity Detected? recrystallize Perform Second Recrystallization in Same Solvent start->recrystallize No charcoal Is impurity colored? start->charcoal Yes slow_cooling Ensure Very Slow Cooling (e.g., insulated flask) recrystallize->slow_cooling wash Wash Crystals with Ice-Cold Solvent slow_cooling->wash recheck Re-check Purity wash->recheck success Product is Pure recheck->success Purity OK fail Impurity Persists recheck->fail Purity Not OK solvent_screen Perform New Solvent Screen fail->solvent_screen two_solvent Consider Two-Solvent System (Solvent/Anti-solvent) solvent_screen->two_solvent two_solvent->recrystallize charcoal->recrystallize No add_charcoal Add Activated Charcoal & Hot Filter charcoal->add_charcoal Yes add_charcoal->recrystallize

Caption: A decision tree for troubleshooting persistent impurities.

Diagram 2: Impact of Cooling Rate on Crystallization

This diagram illustrates the relationship between the rate of cooling and the resulting crystal characteristics.

G cluster_0 Slow Cooling (Equilibrium Process) cluster_1 Fast Cooling (Kinetic Process) slow_cool Hot Saturated Solution large_crystals Large, Well-Ordered Crystals (High Purity) slow_cool->large_crystals Allows selective molecule incorporation Excludes impurities fast_cool Hot Saturated Solution small_crystals Small, Imperfect Crystals (Lower Purity) fast_cool->small_crystals Rapid nucleation Traps impurities

Caption: Cooling rate's effect on crystal size and purity.

Diagram 3: Workflow for Solvent System Selection

This flowchart outlines a systematic process for identifying a suitable solvent or solvent pair for recrystallization.

G start Start: Crude Solid Product solubility_test Test Solubility in 5-6 Solvents (Polar to Non-Polar) start->solubility_test hot_cold_check Is there a solvent with: High solubility when HOT & Low solubility when COLD? solubility_test->hot_cold_check single_solvent Use as Single-Solvent System hot_cold_check->single_solvent Yes two_solvent_start No Single Solvent Found hot_cold_check->two_solvent_start No finish Proceed with Crystallization Protocol single_solvent->finish find_good Identify a 'Good' Solvent (dissolves solid at RT or with heat) two_solvent_start->find_good find_bad Identify a 'Poor' Solvent (Anti-solvent) (solid is insoluble, but miscible with 'Good' solvent) find_good->find_bad two_solvent_system Use as Two-Solvent System find_bad->two_solvent_system two_solvent_system->finish

Caption: A systematic workflow for selecting a recrystallization solvent.

References

  • (No author given). (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. DTIC.
  • Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
  • García-Ramos, Y., et al. (2017). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
  • (No author given). (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof. Google Patents.
  • (No author given). (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • Mehmood, M., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization.
  • (No author given). (n.d.). Asymmetric synthesis of a stereopentade fragment toward latrunculins. Beilstein Journals.
  • Zhang, Y., et al. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. MDPI.
  • (No author given). (2025). Technical Support Center: Purification of Piperidine Derivatives. Benchchem.
  • (No author given). (2025). Piperidine Purification and Isolation: A Technical Support Guide. Benchchem.
  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society.
  • (No author given). (n.d.). Guide for crystallization.
  • (No author given). (n.d.). PURIFICATION AND CRITERIA OF PURITY. NCERT.
  • Darin, K., & Deb, P. (2009). presence of organic impurities into active pharmaceutical ingredients. IJPSR.
  • (No author given). (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • (No author given). (2018). Piperidine from the hydrolysis of piperine. Sciencemadness.org.
  • (No author given). (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer....
  • (No author given). (n.d.). Crystallization Techniques for Piperidine-3-carbothioamide Derivatives: Application Notes and Protocols. Benchchem.
  • (No author given). (n.d.). SOP: CRYSTALLIZATION.
  • (No author given). (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Benchchem.
  • (No author given). (2020). How does cooling rate affect the point at which crystalisation occures and why? Reddit.
  • Bourns, A. N., & Tudge, H. (n.d.). A New Synthesis of Piperidine. Canadian Science Publishing.
  • Acevedo, D., et al. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC.
  • (No author given). (2022). Pharmaceutical Crystals: Development, Optimization, Characterization and Biopharmaceutical Aspects. IntechOpen.
  • (No author given). (n.d.). Crystallization Tips. Hampton Research.
  • (No author given). (n.d.). 4. Crystallization.
  • Kalso, R. (2024). Recrystallization (chemistry). Research Starters.
  • (No author given). (2025). Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals. ResearchGate.
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • (No author given). (n.d.). Recrystallization.
  • (No author given). (2024). Key Factors Affecting the Efficiency of Crystallizers. Zhanghua Dryer.
  • (No author given). (2025). Piperidine Synthesis. DTIC.
  • (No author given). (2024). Optimization of physicochemical properties of theophylline by forming cocrystals with amino acids. RSC Advances.
  • (No author given). (n.d.). Recrystallization.
  • (No author given). (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. CECRI, Karaikudi.
  • (No author given). (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU.
  • (No author given). (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • (No author given). (n.d.). A study of the crystallization inhibitor properties of different polymers in thiamine chloride hydrochloride amorphous solid dispersions. Request PDF.
  • (No author given). (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • (No author given). (n.d.). Purity Determination and DSC Tzero Technology. TA Instruments.
  • (No author given). (n.d.). Experiment 2: Recrystallization.

Sources

Validation & Comparative

HPLC method validation for 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride purity

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Validation for 4-(((4-Methoxybenzyl)oxy)methyl)piperidine Hydrochloride Purity: A Comparative Guide

Introduction: The Chromatographic Paradox

The accurate purity determination of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride presents a unique analytical challenge. The molecule is characterized by a highly basic piperidine ring (pKa ~10.4) and an acid-sensitive 4-methoxybenzyl (PMB) ether linkage. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often struggle with this structural dichotomy. Utilizing a neutral or mid-range pH leads to severe peak tailing due to secondary ion-exchange interactions between the protonated secondary amine and residual acidic silanols on the silica stationary phase[1]. Conversely, highly acidic mobile phases (pH < 2.0), which are typically deployed to suppress silanol ionization, risk the hydrolytic cleavage of the PMB protecting group during prolonged analytical runs.

This guide objectively compares three distinct column chemistries and mobile phase strategies to overcome these challenges, culminating in a fully validated, self-validating analytical protocol compliant with the latest ICH Q2(R2) guidelines for analytical procedures[2].

Mechanistic Comparison of Chromatographic Alternatives

To establish the optimal method, we evaluated three distinct chromatographic environments. The causality behind each method's performance is rooted in the physical chemistry of the stationary phase and the analyte's ionization state.

  • Alternative A: Standard End-Capped C18 (Low pH)

    • Mechanism: Relies on a pH 3.0 buffer to protonate both the basic analyte and the acidic silanols.

    • Drawback: Incomplete silanol suppression leads to mixed-mode retention (hydrophobic + ion-exchange), resulting in peak asymmetry and band broadening[1]. Furthermore, the acidic environment poses a long-term stability risk to the PMB ether.

  • Alternative B: Polar-Embedded C18 (Low pH)

    • Mechanism: Incorporates an amide or carbamate functional group within the alkyl chain. This maintains a localized hydration layer near the silica surface, effectively shielding the basic piperidine nitrogen from residual silanols.

    • Advantage: Significantly improves peak shape compared to standard C18, but still necessitates an acidic pH, leaving the PMB group vulnerable.

  • Alternative C: Hybrid Silica C18 (High pH) - Optimal Choice

    • Mechanism: Utilizes ethylene-bridged hybrid (BEH) particles that are structurally stable up to pH 12. By operating at pH 10.0, the piperidine nitrogen is deprotonated and rendered neutral.

    • Advantage: Eliminates ion-exchange interactions entirely, yielding perfect peak symmetry. The alkaline pH also ensures the absolute stability of the PMB ether linkage.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 (pH 3.0)Polar-Embedded C18 (pH 3.0)Hybrid C18 (pH 10.0)
USP Tailing Factor ( ) 1.85 (Fails SST)1.35 (Passes SST)1.05 (Ideal)
Theoretical Plates ( ) 4,5008,20014,500
PMB Ether Stability Moderate Risk (Acidic)Moderate Risk (Acidic)Highly Stable (Alkaline)
Retention Mechanism Mixed-mode (Hydrophobic + Ionic)Hydrophobic + ShieldedPurely Hydrophobic

Experimental Workflow & Logical Architecture

G A Analyte: Piperidine + PMB Ether B Column & pH Screening A->B C Standard C18 (pH 3) Risk: Tailing B->C D Polar-Embedded (pH 3) Result: Fair B->D E Hybrid C18 (pH 10) Result: Optimal B->E F Method Optimization C->F D->F E->F G ICH Q2(R2) Validation F->G

Fig 1. Decision matrix and validation workflow for basic PMB-piperidine derivatives.

Step-by-Step Experimental Protocol (Hybrid C18 Method)

To ensure scientific trustworthiness, this protocol functions as a self-validating system. Prior to sample analysis, System Suitability Testing (SST) must be executed to verify that the chromatographic system is fit for purpose, confirming resolution, tailing factors, and injection precision[3].

Step 1: Reagent and Mobile Phase Preparation

  • Mobile Phase A (pH 10.0 Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water (10 mM). Adjust the pH to 10.0 ± 0.05 using dilute ammonium hydroxide. Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Ethylene-Bridged Hybrid (BEH) C18, 150 mm × 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity and improves mass transfer kinetics).

  • Detection: UV at 225 nm (Optimal wavelength for the PMB chromophore).

  • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 12.0 min: 20% → 80% B

    • 12.0 - 15.0 min: 80% B

    • 15.0 - 15.1 min: 80% → 20% B

    • 15.1 - 20.0 min: 20% B (Column Equilibration)

Step 3: Sample Preparation & System Suitability

  • Standard Solution: Accurately weigh 25.0 mg of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (500 µg/mL).

  • SST Solution: Spike the standard solution with 0.5% (w/w) of known synthetic impurities: 4-piperidinemethanol and 4-methoxybenzyl alcohol.

  • SST Criteria: The method is only considered valid for the run if the USP Tailing Factor for the main peak is , the resolution ( ) between the API and 4-methoxybenzyl alcohol is , and the %RSD of five replicate standard injections is .

ICH Q2(R2) Method Validation Results

The optimized Hybrid C18 method was subjected to rigorous validation according to the ICH Q2(R2) guidelines for analytical procedures used in release and stability testing[4].

  • Specificity: The method demonstrated baseline resolution ( ) between the active pharmaceutical ingredient (API) and its primary degradation products. Peak purity analysis via Photodiode Array (PDA) detection confirmed that the peak purity angle was consistently less than the peak purity threshold, proving no co-elution occurred.

  • Linearity & Range: Evaluated from 25% to 150% of the nominal test concentration (125 µg/mL to 750 µg/mL). The correlation coefficient ( ) was 0.9998, demonstrating excellent proportionality[3].

  • Accuracy (Recovery): Triplicate preparations of spiked samples at 80%, 100%, and 120% levels yielded mean recoveries well within the strict 98.0% - 102.0% acceptance window.

  • Precision: Repeatability (Intra-day) across six independent preparations yielded a Relative Standard Deviation (%RSD) of 0.6%. Intermediate Precision (Inter-day), performed by a different analyst, yielded a %RSD of 0.8%.

Table 2: ICH Q2(R2) Validation Summary (Hybrid C18 Method)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity No interference at API Peak Purity Angle < ThresholdPass
Linearity Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.2%Pass
Precision (Intra-day) %RSD 0.6%Pass
Precision (Inter-day) %RSD 0.8%Pass
LOD / LOQ S/N > 3 / S/N > 100.15 µg/mL / 0.45 µg/mLPass

Conclusion

For the purity analysis of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride, traditional low-pH C18 methods fail to provide the required chromatographic fidelity due to piperidine-silanol interactions and PMB-ether acid sensitivity. By transitioning to a high-pH mobile phase coupled with a hybrid silica stationary phase, analysts can achieve superior peak symmetry, robust impurity resolution, and full compliance with ICH Q2(R2) validation standards.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.
  • Technical Support Center: Resolving Peak Tailing in Chromatography of Piperidine Compounds. benchchem.com.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. europa.eu.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. intuitionlabs.ai.

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A Comparative Guide to the ¹H NMR Spectroscopic Characterization of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, piperidine-containing molecules represent a cornerstone of medicinal chemistry. Their versatile scaffold is a recurring motif in a vast number of approved pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[1][2] Among the myriad of substituted piperidines, 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride serves as a crucial building block, offering a synthetically tractable handle for the elaboration of more complex molecular architectures. The precise and unambiguous characterization of such intermediates is paramount to ensure the integrity and success of a synthetic campaign.

Nuclear Magnetic Resonance (NMR) spectroscopy, and in particular proton (¹H) NMR, stands as the most powerful and widely used analytical technique for the structural elucidation of organic molecules in solution. It provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of protons within a molecule. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride, alongside a comparative study with structurally related analogs. By understanding the subtle yet significant differences in their respective spectra, researchers can gain a deeper appreciation for the influence of substituents on the magnetic environment of the piperidine core.

The ¹H NMR Fingerprint of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine Hydrochloride: A Predicted Analysis

Due to the absence of a publicly available, experimentally assigned ¹H NMR spectrum for 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride, we present a detailed predicted spectrum based on established principles of NMR spectroscopy and data from closely related analogs. The expected chemical shifts (δ) in a typical deuterated solvent such as DMSO-d₆ are as follows:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-2, H-6 (axial)~ 3.20 - 3.40d~ 12.0
H-2, H-6 (equatorial)~ 2.80 - 3.00d~ 12.0
H-3, H-5 (axial)~ 1.40 - 1.60q~ 12.0
H-3, H-5 (equatorial)~ 1.80 - 2.00d~ 12.0
H-4 (methine)~ 1.90 - 2.10m-
Methoxybenzyl CH₂4.45s-
Piperidine-CH₂-O3.35d~ 6.0
Methoxy (OCH₃)3.75s-
Aromatic (ortho to OCH₃)7.25d~ 8.5
Aromatic (meta to OCH₃)6.90d~ 8.5
N-H₂⁺~ 8.50 - 9.50br s-

Causality Behind the Predicted Chemical Shifts:

  • Piperidine Ring Protons: The protonated nitrogen in the hydrochloride salt significantly deshields the adjacent protons at the C-2 and C-6 positions, shifting them downfield. The axial and equatorial protons at these positions are diastereotopic and will exhibit distinct chemical shifts, with the axial protons typically resonating slightly downfield. The protons at C-3 and C-5 are further removed from the nitrogen and appear at a more upfield region. The H-4 proton, being a methine, will have a complex multiplet due to coupling with the adjacent methylene protons. The chair conformation of the piperidine ring results in characteristic axial-axial, axial-equatorial, and equatorial-equatorial coupling constants, typically in the range of 10-13 Hz for diaxial couplings.

  • Methoxybenzyl Group: The benzylic protons (CH₂) are deshielded by the adjacent oxygen atom and the aromatic ring, and are expected to appear as a singlet around 4.45 ppm. The aromatic protons will exhibit a characteristic AA'BB' system, with the protons ortho to the electron-donating methoxy group appearing at a lower chemical shift (~7.25 ppm) than the protons meta to it (~6.90 ppm). The methoxy protons themselves will present as a sharp singlet at approximately 3.75 ppm.

  • Connecting Methylene Bridge: The methylene protons connecting the piperidine ring to the benzyloxy group (Piperidine-CH₂-O) are expected to be a doublet due to coupling with the H-4 proton, appearing around 3.35 ppm.

  • Ammonium Proton: The protons on the positively charged nitrogen (N-H₂⁺) are acidic and their chemical shift is highly dependent on the solvent, concentration, and temperature. They are expected to appear as a broad singlet in the downfield region.

Comparative ¹H NMR Analysis with Structural Analogs

To better understand the spectral features of the target compound, a comparison with key analogs is instructive. The following table summarizes the predicted ¹H NMR data for three such analogs.

Compound Key Differentiating Protons Predicted Chemical Shift (ppm) Rationale for the Difference
4-(Hydroxymethyl)piperidine hydrochloride Piperidine-CH₂-OH~ 3.30The absence of the bulky and electron-donating methoxybenzyl group results in a slightly more upfield shift for the methylene protons.
OHVariable (broad)The hydroxyl proton signal is exchangeable and its position is highly variable.
4-(((Benzyl)oxy)methyl)piperidine hydrochloride Benzyl CH₂~ 4.50Very similar to the target compound, but the absence of the electron-donating methoxy group on the aromatic ring may cause a very slight downfield shift.
Aromatic~ 7.30 - 7.40 (m)A complex multiplet for the five aromatic protons is expected.
4-(((4-Chlorobenzyl)oxy)methyl)piperidine hydrochloride Benzyl CH₂~ 4.50The electron-withdrawing chlorine atom will have a minor effect on the benzylic protons.
Aromatic (ortho to Cl)~ 7.35The protons ortho to the chlorine will be deshielded.
Aromatic (meta to Cl)~ 7.30The protons meta to the chlorine will be less affected.

Visualizing the Structural Relationships

G cluster_target Target Compound cluster_analogs Structural Analogs Target 4-(((4-Methoxybenzyl)oxy)methyl)piperidine HCl Analog1 4-(Hydroxymethyl)piperidine HCl Target->Analog1 Remove Methoxybenzyl Analog2 4-(((Benzyl)oxy)methyl)piperidine HCl Target->Analog2 Remove Methoxy Analog3 4-(((4-Chlorobenzyl)oxy)methyl)piperidine HCl Target->Analog3 Replace Methoxy with Chloro

Caption: Structural relationships between the target compound and its analogs.

Experimental Protocol for ¹H NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons. DMSO-d₆ is often a good choice for hydrochloride salts as it can help to resolve the N-H protons.

  • Cap the NMR tube and vortex or gently sonicate to ensure complete dissolution of the sample.

  • If necessary, filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.

2. Instrument Setup and Data Acquisition:

  • The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans (NS): 16 to 64 scans are typically sufficient for a good signal-to-noise ratio.

    • Receiver Gain (RG): Adjust automatically or manually to avoid receiver overload.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of the protons.

    • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.

    • Temperature: 298 K (25 °C).

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum manually to obtain a flat baseline and pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).

  • Integrate all the signals in the spectrum. The relative integrals should correspond to the number of protons giving rise to each signal.

  • Analyze the multiplicities and coupling constants of the signals to aid in the structural assignment.

Conceptual Workflow for Comparative Analysis

G cluster_data_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_interpretation Interpretation A Acquire 1H NMR of Target Compound C Assign Signals of Target Compound A->C B Acquire 1H NMR of Analog Compounds D Assign Signals of Analog Compounds B->D E Compare Chemical Shifts and Coupling Constants C->E D->E F Elucidate Structure-Spectra Relationships E->F G Identify Key Spectroscopic Differentiators F->G

Caption: A conceptual workflow for the comparative ¹H NMR analysis.

Conclusion and Best Practices

The ¹H NMR spectrum provides an information-rich fingerprint that is indispensable for the structural verification of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride and its analogs. A thorough analysis of chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of all protons in the molecule. By comparing the spectrum of the target compound with those of its structural analogs, researchers can gain valuable insights into the electronic and steric effects of substituents on the piperidine scaffold.

For robust and reliable characterization, it is imperative to adhere to best practices in sample preparation and data acquisition. The choice of an appropriate deuterated solvent is critical, and careful instrument calibration is necessary for accurate chemical shift determination. When reporting NMR data, it is essential to include all relevant experimental parameters to ensure reproducibility. By following the guidelines and comparative data presented in this guide, researchers and drug development professionals can confidently utilize ¹H NMR spectroscopy for the critical task of molecular characterization in their synthetic endeavors.

References

  • D. O’Hagan, "Piperidine and pyrrolidine alkaloids," Natural Product Reports, vol. 17, no. 5, pp. 435-446, 2000. [Link]

  • R. M. Silverstein, F. X. Webster, D. J. Kiemle, and D. L. Bryce, Spectrometric Identification of Organic Compounds, 8th ed. John Wiley & Sons, 2014. [Link]

  • H. Friebolin, Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH, 2010. [Link]

  • PubChem. "4-(Hydroxymethyl)piperidine hydrochloride." [Link]

Sources

Mass spectrometry fragmentation patterns of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Fragmentation Patterns: A Comparative Guide on 4-(((4-Methoxybenzyl)oxy)methyl)piperidine Hydrochloride

In medicinal chemistry and drug development, piperidine derivatives serve as ubiquitous pharmacophores. Protecting groups and linkers attached to these scaffolds—such as the 4-methoxybenzyl (PMB) ether found in 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride —serve a dual purpose. Synthetically, they dictate orthogonal deprotection strategies. Analytically, they provide highly diagnostic reporter ions for liquid chromatography-tandem mass spectrometry (LC-MS/MS) tracking.

This guide objectively compares the gas-phase fragmentation behavior of the PMB-protected piperidine against common structural alternatives. By understanding the causality behind these fragmentation pathways, analytical scientists can optimize collision energies, improve Multiple Reaction Monitoring (MRM) sensitivities, and design self-validating bioanalytical workflows.

Structural & Ionization Overview

When introduced into an Electrospray Ionization (ESI) source, the hydrochloride salt of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine undergoes instantaneous desolvation and loss of the HCl counterion. The highly basic secondary amine of the piperidine ring acts as the primary protonation site, yielding a stable, free-base precursor ion [M+H]+ at m/z 236.1645 (Exact Mass: 235.1572).

Mechanistic Fragmentation Pathways (The "Why")

The hallmark of PMB-derivatized compounds in tandem mass spectrometry (CID/HCD) is the extreme gas-phase lability of the benzylic ether bond.

  • Pathway A (Dominant): At low Normalized Collision Energies (NCE 15–20 eV), the charge migrates, and the molecule undergoes heterolytic cleavage. The electron-donating para-methoxy group strongly stabilizes the resulting carbocation via resonance (forming a stable oxonium/tropylium hybrid), making it a highly favorable fragmentation pathway[1]. This ejects the 4-methoxybenzyl cation (m/z 121.0651 ), which completely dominates the MS2 spectrum as the base peak.

  • Pathway B (Secondary): A less frequent cleavage results in the neutral loss of 4-methoxybenzyl alcohol (138 Da), leaving the charge on the protonated piperidin-4-ylmethanol fragment (m/z 116.1075 ).

Fragmentation A Precursor Ion [M+H]+ m/z 236.16 B PMB Cation m/z 121.06 (Base Peak) A->B Heterolytic Ether Cleavage (NCE 15-20 eV) C Piperidine Fragment m/z 116.11 (Low Abundance) A->C Neutral Loss of PMB-OH (138 Da)

Gas-phase fragmentation pathways of PMB-protected piperidine.

Comparative Performance: PMB vs. Alternative Linkers

How does the PMB ether compare to other common protecting groups (Benzyl and Trityl) in an MS/MS context? The choice of linker directly impacts the required collision energy and the limit of detection (LOD) in untargeted profiling or MRM assays. This predictable cleavage is highly advantageous for untargeted profiling, where all-ion fragmentation (AIF) can be used to scan for the 4-methoxybenzyl reporter ion to identify structurally related compounds[2].

Table 1: Mass Spectrometry Performance Comparison of Piperidine Linkers

Analytical FeaturePMB-Ether (Target)Benzyl (Bn) EtherTrityl (Trt) Ether
Precursor [M+H]+ m/z 236.1645m/z 206.1539m/z 358.2165
Primary Reporter Ion m/z 121.0651 (PMB+)m/z 91.0542 (Tropylium)m/z 243.1168 (Trityl+)
Optimal NCE (eV) 15 - 20 (Highly Labile)25 - 35 (Moderate)10 - 15 (Extremely Labile)
MS/MS Sensitivity Excellent (>90% ion current to m/z 121)Good (Signal split among secondary ions)Variable (Trityl bulk suppresses ESI+)
Chemical Deprotection Mild (DDQ, dilute TFA)Harsh (Pd/C H2, strong acid)Very Mild (1% TFA)

Causality Insight: The PMB group offers the optimal analytical balance. While the Trityl group fragments even more easily, its extreme hydrophobicity and bulk often cause ion suppression in ESI+. Conversely, the Benzyl group requires higher collision energies to form the m/z 91 tropylium ion. This excess energy leads to secondary fragmentation of the piperidine ring itself, diluting the signal across multiple product ions. PMB funnels the vast majority of the ion current into a single m/z 121 channel, maximizing assay sensitivity.

Self-Validating Experimental Protocol: LC-HRMS Workflow

The extreme lability of methoxybenzyl-based groups under mass spectrometric conditions has been well-documented, often requiring careful tuning of collision energies to prevent premature in-source decay[3]. To ensure trustworthiness and reproducibility, the following protocol describes a self-validating system for profiling this compound using a Q-TOF or Orbitrap mass spectrometer.

Workflow S1 Step 1: Sample Prep Dilution to 100 ng/mL No HCl added S2 Step 2: UHPLC C18 Column Gradient Elution S1->S2 S3 Step 3: ESI+ Source In-source HCl loss Yields Free Base S2->S3 S4 Step 4: HCD Cell Stepped NCE (15, 30, 45) Self-Validation Step S3->S4 S5 Step 5: Data Analysis Extract m/z 121.0651 (5 ppm tolerance) S4->S5

Self-validating LC-HRMS workflow for PMB-piperidine profiling.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 100 ng/mL.

    • Self-Validation Check: Ensure no additional HCl is added to the diluent. Excess chloride can cause ion suppression and force the formation of unwanted [M+Cl]- adducts in negative mode.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B), ramping from 5% B to 95% B over 5 minutes.

  • Source Optimization (ESI+): Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Keep the cone voltage/declustering potential low (<20 V) to prevent in-source fragmentation of the labile PMB ether.

  • Stepped HCD Fragmentation: Acquire MS2 spectra using a stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV.

    • Self-Validation Metric: At NCE 15, m/z 121.0651 must be the base peak. At NCE 45, secondary fragments of the piperidine ring (e.g., m/z 82.06, representing loss of water and ammonia) should begin to appear. If m/z 121 is absent at low NCE, check the quadrupole isolation window and collision gas pressure.

  • Data Processing: Extract the exact mass of the reporter ion (m/z 121.0651) with a strict 5 ppm mass tolerance to confirm structural identity.

Conclusion

For drug development professionals designing synthetic routes or bioanalytical assays, 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride represents a highly optimized building block. Compared to Benzyl or Trityl alternatives, the PMB ether provides an unparalleled combination of mild chemical deprotection and highly sensitive, predictable MS/MS fragmentation, making it the superior choice for modern LC-HRMS workflows.

References

  • Mechanisms of Mass Spectrometric Fragmentation Reactions. CORE.1

  • Roles of electrospray mass spectrometry, counterion distribution monitoring and N-(2-hydroxy-4-methoxybenzyl) backbone protection in peptide synthesis. PubMed. 3

  • All Ion Fragmentation Analysis Enhances the Untargeted Profiling of Glucosinolates in Brassica Microgreens by Liquid Chromatography and High-Resolution Mass Spectrometry. ACS Publications. 2

Sources

A Senior Application Scientist's Guide to the Validation of Reference Standards for 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride Assay

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of analytical methods for the assay of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride. As a crucial intermediate in pharmaceutical synthesis, the accurate quantification of this compound is paramount. This document moves beyond a simple checklist of validation parameters, offering a comparative analysis of potential analytical techniques, the rationale behind experimental design, and illustrative data to guide the scientist in establishing a robust and reliable assay. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure scientific integrity and regulatory compliance.[1][2]

The Cornerstone of Quantification: The Reference Standard

The entire validity of an assay rests upon the quality of the reference standard used. A reference standard is a highly purified and well-characterized substance used as a measurement base. For 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride, the reference standard serves as the benchmark against which all samples are measured. Therefore, its characterization is the first and most critical step in the validation process.

While commercial suppliers may provide a certificate of analysis (CoA), it is best practice, particularly in a drug development setting, to independently verify the purity and identity of the reference material. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for the characterization of reference standards.[3][4] Unlike chromatographic techniques that determine relative purity, qNMR can determine the absolute purity of a substance against a certified internal standard with traceability to the International System of Units (SI).[5][6]

Illustrative Primary Characterization by ¹H-qNMR

The purity of the 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride reference standard can be determined by ¹H-qNMR using a certified reference material (CRM) like maleic acid as the internal standard. The calculation relies on the direct proportionality between the integrated signal area in the NMR spectrum and the number of protons giving rise to that signal.[4][5]

Table 1: Hypothetical ¹H-qNMR Purity Assessment of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride Reference Standard

ParameterValueRationale
Internal Standard Maleic Acid CRMA primary standard with well-defined, non-overlapping peaks.
Analyte Signal (Integral) Aromatic protons of the methoxybenzyl groupSelect a signal unique to the analyte and free from interference.
Internal Standard Signal (Integral) Olefinic protons of maleic acidA sharp, well-resolved signal for accurate integration.
Calculated Purity (Assay) 99.8% (w/w)Provides an absolute measure of the active moiety content.
Uncertainty ± 0.2%Reflects the high precision and accuracy of the qNMR technique.

This high-purity, well-characterized material now becomes the Primary Reference Standard for the validation of routine quality control methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Workflow for Assay Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] The validation process follows a structured workflow, ensuring all performance characteristics of the method are thoroughly evaluated.

Assay_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Documentation Develop Develop Analytical Method (e.g., HPLC, GC) Optimize Optimize Parameters (Column, Mobile Phase, Temp.) Develop->Optimize Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Optimize->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) Robustness Robustness Report Compile Validation Report Robustness->Report Approve Review and Approve Report->Approve

Caption: A typical workflow for analytical method validation.

Comparative Guide: HPLC vs. GC for Assay Validation

The choice between HPLC and GC for the routine assay of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride depends on the physicochemical properties of the compound. Given its structure (a polar piperidine ring and a benzyl ether group) and its formulation as a hydrochloride salt, it is expected to have low volatility and good solubility in polar solvents. This makes HPLC the more conventional and likely superior choice .[7][8] However, for the purpose of a comprehensive guide, we will explore the validation of both techniques. GC would likely require derivatization to increase the analyte's volatility and thermal stability.[9]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a preferred method for the analysis of non-volatile or thermally unstable compounds.[10] A reversed-phase method would be a logical starting point for this analyte.

  • Chromatographic System: HPLC with UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Phosphate Buffer (pH 3.0) (e.g., 35:65 v/v). The acidic pH ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm (based on the UV absorbance of the methoxybenzyl group).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of the 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride reference standard in the mobile phase at a concentration of 1.0 mg/mL.

  • Sample Preparation: Prepare the sample to be tested at the same target concentration as the standard.

Gas Chromatography (GC) Method

For GC analysis, the hydrochloride salt must be converted to the free base and potentially derivatized to improve volatility and peak shape. This adds complexity and potential for error in the sample preparation stage.

  • Sample Preparation (Derivatization):

    • Neutralize the sample with a base (e.g., NaOH) and extract the free base into an organic solvent (e.g., dichloromethane).

    • Evaporate the solvent and perform a silylation reaction (e.g., with BSTFA) to derivatize the piperidine nitrogen, making the compound more volatile.

  • Chromatographic System: GC with Flame Ionization Detector (FID). FID is a robust, universal detector for organic compounds.[9]

  • Column: DB-5 or equivalent (low-polarity phase), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Hydrogen at a constant flow.

  • Temperature Program:

    • Initial Temperature: 150°C, hold for 1 minute.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector and Detector Temperature: 280°C and 300°C, respectively.

  • Injection: 1 µL, split mode (e.g., 50:1).

Validation Parameters: A Comparative Analysis

The following tables present hypothetical but realistic data from the validation of the HPLC and GC methods, based on the guidelines set forth in ICH Q2(R1) and USP <1225>.[1][11]

Table 2: Comparison of Specificity, Linearity, and Range

ParameterHPLC MethodGC MethodAcceptance Criteria (Typical)
Specificity Peak purity index > 0.999. No interference from placebo or degradation products.Baseline resolution from derivatizing agent and potential side-products.The method should unequivocally assess the analyte in the presence of components that may be expected to be present.[12]
Linearity (r²) 0.99980.9991r² ≥ 0.999
Range 80% - 120% of target concentration (0.8 - 1.2 mg/mL)80% - 120% of target concentration (0.8 - 1.2 mg/mL)The range should cover the expected concentrations in routine use with acceptable linearity, accuracy, and precision.[11]
  • Expertise & Experience Insight: The HPLC method demonstrates superior linearity, which is expected due to the direct analysis without a derivatization step. The multi-step sample preparation for GC introduces more potential for variability.

Table 3: Comparison of Accuracy and Precision

ParameterHPLC MethodGC MethodAcceptance Criteria (Typical)
Accuracy (% Recovery) 99.5% - 100.8%98.2% - 101.5%98.0% - 102.0% recovery of the analyte.
Precision - Repeatability (RSD%) 0.5%1.2%RSD ≤ 1.0% for drug substance assay.
Precision - Intermediate (RSD%) 0.8%1.8%RSD ≤ 2.0% between days/analysts.
  • Expertise & Experience Insight: The precision data clearly favors the HPLC method. The lower Relative Standard Deviation (RSD) indicates less random error. The derivatization and extraction steps in the GC protocol are the primary sources of its higher variability.[13]

Table 4: Comparison of Sensitivity and Robustness

ParameterHPLC MethodGC MethodAcceptance Criteria (Typical)
Limit of Quantitation (LOQ) 0.1 µg/mL0.5 µg/mLThe method must be sensitive enough for its intended purpose (not critical for assay, but important for impurity methods).
Robustness Unaffected by minor changes in mobile phase composition (±2%) and pH (±0.1).Sensitive to variations in derivatization time and temperature.The method's capacity to remain unaffected by small, deliberate variations in parameters.[1]
  • Expertise & Experience Insight: The HPLC method is inherently more robust. The GC method's reliance on a chemical reaction (derivatization) makes it more susceptible to variations in experimental conditions, requiring stricter control.

Conclusion and Method Selection

Method_Selection Start Start: Assay for 4-(((4-Methoxybenzyl)oxy)methyl) piperidine hydrochloride CheckVolatility Is the analyte volatile & thermally stable? Start->CheckVolatility HPLC_Path HPLC is the preferred method CheckVolatility->HPLC_Path No (as hydrochloride salt) GC_Path GC is a possible method CheckVolatility->GC_Path Yes (as free base) FinalChoice Select HPLC for superior precision, robustness, and simplicity HPLC_Path->FinalChoice Derivatization Does GC require derivatization? GC_Path->Derivatization Complexity Adds complexity, variability, and cost Derivatization->Complexity Yes Complexity->FinalChoice

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper management of chemical reagents, from initial handling to final disposal, is a cornerstone of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride, ensuring the protection of laboratory personnel and adherence to regulatory standards. The procedures outlined herein are synthesized from established safety protocols for analogous chemical structures and general hazardous waste management principles.

Hazard Assessment: A Structurally-Informed Approach

While a specific, comprehensive Safety Data Sheet (SDS) for 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is not always readily available, its chemical structure—a substituted piperidine—provides critical insights into its potential hazards. Piperidine and its derivatives are often classified as corrosive, toxic, and flammable materials.[1][2][3] Therefore, it is imperative to handle this compound with the assumption that it carries similar risks.

Probable Hazard Profile:

  • Corrosivity: Likely to cause severe skin burns and eye damage upon contact.[4][5] The piperidine moiety is alkaline and corrosive.

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3][6] Systemic effects associated with piperidines can include impacts on the central nervous system.

  • Environmental Hazard: Assumed to be harmful to aquatic life. Uncontrolled release into the environment must be prevented.[1]

  • Combustibility: While the hydrochloride salt is generally less flammable than the free base, thermal decomposition can release irritating and toxic gases, such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.

Regulatory Framework: Your Responsibility as a Generator

In the United States, the Environmental Protection Agency (EPA) governs the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] Under these regulations, the entity that produces the waste (the "generator") is legally responsible for its safe disposal from "cradle to grave."[7][8] This guide is designed to help you meet these obligations.

Pre-Disposal Procedures: On-Site Management and Safety

Proper disposal begins long before the waste container leaves your facility. Meticulous on-site management is the first line of defense against accidental exposure and environmental contamination.

Personal Protective Equipment (PPE)

Given the assumed corrosive and toxic nature of the compound, the following PPE is mandatory when handling the chemical or its waste:

  • Eye and Face Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A flame-retardant lab coat. Ensure no skin is exposed.

  • Respiratory Protection: All handling and preparation for disposal should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[6]

Waste Segregation

To ensure safety and proper disposal, 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride waste must be segregated. Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials, such as strong oxidizing agents or acids, can react violently.[4][6]

Step-by-Step Disposal Protocol

This protocol covers the disposal of the pure chemical, contaminated labware, and dilute solutions.

Step 1: Waste Characterization and Collection
  • Unused or Surplus Chemical: If the chemical is in its original container, it should be disposed of as is. Do not attempt to consolidate partially filled containers.

  • Contaminated Labware: Items such as pipette tips, gloves, and weighing paper that are contaminated with the compound must be treated as hazardous solid waste.[1] Collect these items in a designated, lined container within a fume hood.

  • "Empty" Containers: Containers that held the chemical are not truly empty. They must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). This rinsate is now considered hazardous liquid waste and must be collected in a separate, appropriate container.[1] The rinsed, defaced container can then be managed according to your institution's guidelines.

Step 2: Container Selection and Labeling
  • Container Type: Use only approved, chemically compatible containers. For solid waste, a polyethylene-lined drum or pail is suitable. For liquid waste (rinsate), use a labeled solvent waste container.

  • Labeling: This is a critical compliance step. The waste container must be clearly labeled with:

    • The words "Hazardous Waste" [8]

    • The full chemical name: "4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride"

    • The associated hazards (e.g., "Corrosive," "Toxic")[1]

    • The date accumulation started (the first day waste was added to the container)[8]

Step 3: Secure Storage
  • Closure: Keep the hazardous waste container tightly sealed at all times, except when adding waste.[8] This prevents the release of fugitive emissions and protects against spills.

  • Location: Store the sealed container in a designated satellite accumulation area. This area should be under the control of laboratory personnel, away from ignition sources, and within a secondary containment bin to catch any potential leaks.[1]

  • Time Limits: Be aware of EPA limits on waste accumulation. Large quantity generators may only store waste for up to 90 days.[8]

Step 4: Arrange for Professional Disposal

Hazardous chemical waste like this compound cannot be disposed of in the regular trash or down the drain.

  • Licensed Disposal Vendor: Disposal must be handled by a licensed professional waste disposal company.[1]

  • Institutional EHS: Contact your institution's EHS office to schedule a waste pickup. They will manage the manifest and ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF).[7]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial.[9]

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operational. Do not allow vapors to accumulate.

  • Contain: For small spills, use a non-combustible absorbent material like sand, earth, or vermiculite. Do not use paper towels or other combustible materials. [1]

  • Collect: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Report: Report the spill to your supervisor and your institution's EHS office, regardless of size.[1]

Summary of Disposal Parameters

ParameterGuidelineRationale & Source
Waste Classification Hazardous Waste (Assumed Toxic, Corrosive)Based on piperidine derivatives.[1][4][6]
EPA Regulations 40 CFR Parts 260-279Governs hazardous waste management in the US.[7][10]
PPE Requirement Goggles, Face Shield, Nitrile Gloves, Lab CoatProtects against corrosive and toxic properties.[6][11]
Waste Segregation Keep separate from other waste streamsPrevents dangerous chemical reactions.[4][6]
Container Labeling "Hazardous Waste" + Full Chemical Name + HazardsEnsures safety and regulatory compliance.[8]
Disposal Method Licensed professional waste disposal service (likely incineration)Ensures destruction of hazardous properties.[1]
Spill Cleanup Use non-combustible absorbent material (e.g., sand)Prevents fire risk from flammable materials.[1][9]

Disposal Decision Workflow

DisposalWorkflow start Start: Material is designated for disposal is_unused Is the material unused surplus chemical? start->is_unused is_labware Is it contaminated labware (gloves, tips)? is_unused->is_labware No unused_proc Procedure A: - Keep in original, sealed container. - Label as 'Hazardous Waste'. is_unused->unused_proc Yes is_container Is it an 'empty' primary container? is_labware->is_container No labware_proc Procedure B: - Place in a dedicated, lined solid  hazardous waste container. is_labware->labware_proc Yes container_proc Procedure C: - Triple-rinse with a suitable solvent. - Collect rinsate as liquid hazardous waste. - Deface label and dispose of container  per institutional policy. is_container->container_proc Yes error_node Material is not properly categorized. Consult EHS. is_container->error_node No storage Store sealed container in a designated Satellite Accumulation Area with secondary containment. unused_proc->storage labware_proc->storage container_proc->storage end_proc Contact EHS to arrange pickup by a licensed waste vendor. storage->end_proc

Caption: Decision workflow for segregating and preparing different forms of chemical waste.

References

  • Capot Chemical Co., Ltd. (2008, October 28). MSDS of 4-(4-methylphenoxy)piperidine hydrochloride. Retrieved from [Link]

  • American Chemistry Council . (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. Retrieved from [Link]

  • New Jersey Department of Health . (n.d.). HAZARD SUMMARY - PIPERIDINE. Retrieved from [Link]

  • Chemcas . (n.d.). 4-[(4-Methoxybenzyl)oxy]piperidine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Tetra Tech . (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Retrieved from [Link]

  • ChemSupply Australia . (2023, October 22). Safety Data Sheet PIPERIDINE. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) . (n.d.). Toxicological Profile for Methoxychlor. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA) . (2026, February 12). Hazardous Waste. Retrieved from [Link]

  • Penta . (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR) . (n.d.). 40 CFR Part 260 -- Hazardous Waste Management System: General. Retrieved from [Link]

  • ISHN . (2015, August 3). EPA rules cover handling, managing and storing hazardous wastes. Retrieved from [Link]

Sources

Navigating the Unseen: A Practical Guide to Handling 4-(((4-Methoxybenzyl)oxy)methyl)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, novel chemical entities are our daily bread. While they represent the frontier of innovation, they also demand our utmost respect and caution. 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride is one such compound. As a substituted piperidine, it belongs to a class of compounds known for their biological activity and, consequently, their potential physiological effects.

This guide provides a direct, field-tested framework for handling this compound safely. It is built on the foundational principles of chemical causality—understanding not just what to do, but why we do it. Since a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, our recommendations are synthesized from the hazard profiles of structurally similar compounds, including piperidine hydrochloride and other functionalized piperidines.[1][2] This approach allows us to anticipate risks and establish a robust line of defense.

The Hazard Profile: A Synthesis of Anticipated Risks

Based on analogous compounds, we must assume that 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride, a solid powder, presents a multi-faceted hazard profile. The primary risks are associated with its piperidine core and its nature as a hydrochloride salt.

  • Acute Oral Toxicity : Many piperidine hydrochlorides are classified as toxic if swallowed.[1] Ingestion could lead to significant adverse health effects, necessitating immediate medical attention.[1]

  • Skin and Eye Corrosion/Irritation : This is a significant concern. Amine salts can be corrosive. Direct contact with the powder or solutions can cause skin irritation or, in more severe cases, chemical burns and serious eye damage.[3][4][5][6]

  • Respiratory Tract Irritation : As a fine powder, the compound can easily become airborne during handling (e.g., weighing, transferring). Inhalation of this dust can lead to irritation of the nose, throat, and lungs.[2]

During thermal decomposition, hazardous gases such as nitrogen oxides (NOx), carbon oxides, and hydrogen chloride gas may be produced.

Core Directive: Personal Protective Equipment (PPE)

Your personal protective equipment is the most critical barrier between you and the potential hazards of this compound. The selection of PPE must be deliberate and matched to the task at hand. Below is a summary of required PPE for various laboratory operations.

Laboratory Operation Minimum Required PPE Rationale
Storage & Inspection Lab Coat, Safety Glasses, Nitrile GlovesProtects against incidental contact during handling of sealed containers.
Weighing Solid Chemical Fume Hood, Lab Coat, Nitrile Gloves, Safety Goggles, Face ShieldCrucial: Weighing generates dust. A fume hood contains airborne particulates.[7] Goggles and a face shield provide maximum protection against accidental splashes to the face and eyes.[8]
Preparing Solutions Chemical Fume Hood, Lab Coat, Nitrile Gloves, Safety GogglesProtects against splashes of the chemical solution and inhalation of any vapors or aerosols. Always add the solid to the solvent slowly.
Running Reaction Chemical Fume Hood, Lab Coat, Nitrile Gloves, Safety GogglesStandard procedure for all chemical reactions. Protects against splashes, unforeseen exothermic events, and gas evolution.
Spill Cleanup Lab Coat, Nitrile Gloves (or Neoprene for large spills), Safety Goggles, Respirator with acid gas/particulate cartridgeProvides enhanced protection against high concentrations of dust and potential vapors during spill management.[7]
A Deeper Look at Your Defenses:
  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles are mandatory.[7][8] When handling the solid powder outside of a glovebox, a face shield worn over safety goggles is the best practice to protect the entire face from airborne particles.[1][8]

  • Hand Protection : At a minimum, use nitrile gloves. Always inspect them for tears or holes before use.[1] For prolonged handling or when cleaning spills, consider heavier-duty gloves like neoprene.[8] It is critical to use proper glove removal technique to avoid contaminating your skin and to wash hands thoroughly after handling.[1]

  • Body Protection : A full-length lab coat, buttoned completely, is required.[7] This protects your skin and personal clothing from contamination. For larger-scale operations, a chemical-resistant apron may be advisable.

  • Respiratory Protection : All handling of the solid compound that could generate dust must be performed in a certified chemical fume hood to minimize inhalation exposure.[7][9] If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used by trained personnel.[1][7]

Operational and Disposal Plans: From Benchtop to Waste Stream

A safe experiment is one that is planned from start to finish. This includes not only the reaction itself but also the setup, cleanup, and disposal.

Workflow for Safe Handling and Disposal

cluster_prep Preparation & Risk Assessment cluster_handling Chemical Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Management A Review Hazards (Based on Analogues) B Select & Inspect PPE A->B C Prepare Workspace (Chemical Fume Hood) B->C D Weigh Solid Compound (In Fume Hood) C->D Proceed to Handling E Prepare Solution (Add solid to solvent) D->E F Conduct Experiment E->F G Quench Reaction (if needed) F->G Experiment Complete H Clean Glassware G->H I Decontaminate Work Area H->I J Segregate Solid Waste (Gloves, Weigh Paper) I->J Begin Disposal K Segregate Liquid Waste (Solvents, Solutions) I->K Begin Disposal L Label Waste Containers ('Hazardous Waste') J->L K->L M Store in Satellite Accumulation Area L->M

Caption: A comprehensive workflow from preparation to final waste disposal.

Step-by-Step Handling Protocol
  • Preparation : Before bringing the chemical into the workspace, ensure your chemical fume hood is operational and uncluttered. Lay down absorbent, disposable bench paper.

  • Donning PPE : Put on your lab coat, safety goggles, and gloves as the minimum requirement. Add a face shield if weighing the solid.

  • Weighing : Conduct all weighings on a tared weigh paper or in a container within the fume hood. Use anti-static weigh boats if available. Handle the container gently to minimize the creation of airborne dust.

  • Dissolution : When preparing solutions, slowly add the 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride to the solvent with stirring. Never add solvent to the bulk solid. This helps control the rate of dissolution and minimizes splashing.

  • Post-Handling : After use, decontaminate the spatula and any surfaces. Remove gloves using the proper technique and dispose of them in the designated solid waste container. Wash your hands thoroughly with soap and water.

Spill Management

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or outside of a containment hood.

  • Assess and Secure : If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE (including a respirator if necessary). Prevent the powder from spreading.

  • Contain and Clean : For a solid spill, gently cover it with a dry, inert absorbent material like sand or vermiculite. Avoid raising dust. Carefully sweep the material into a designated, labeled hazardous waste container.[1]

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., water, followed by ethanol), using fresh absorbent pads for each wipe. Place all contaminated materials into the hazardous waste container.

  • Report : Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department, per your institution's policy.

Disposal Plan

All materials contaminated with 4-(((4-Methoxybenzyl)oxy)methyl)piperidine hydrochloride must be treated as hazardous waste.

  • Solid Waste : This includes contaminated gloves, weigh papers, bench pads, and any absorbed spill material. Place these items in a clearly labeled, sealed container for solid hazardous waste.[1]

  • Liquid Waste : Unused solutions or reaction mixtures should be collected in a designated, labeled container for hazardous liquid waste. Do not pour any amount down the drain.[1]

  • Labeling and Storage : All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents. Store these containers in a designated satellite accumulation area, away from incompatible materials, until they are collected by your institution's EHS personnel.

By adhering to these rigorous protocols, you build a system of safety that protects you, your colleagues, and your research. Treat every chemical, especially those with incomplete data, with the caution it deserves.

References

  • KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: tert-Butyl 4-[(4-amino-2-fluorophenoxy)methyl]piperidine-1-carboxylate. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Available at: [Link]

  • Kadiska. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Available at: [Link]

  • Government of British Columbia. (2017). Hydrochloric Acid Storage and Handling Procedure. Available at: [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2024). PIPERIDINE - SAFETY DATA SHEET. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Standard Operating Procedure: Hydrochloric Acid. Available at: [Link]

  • Sdfine. (n.d.). PIPERIDINE HYDROCHLORIDE - GHS Safety Data Sheet. Available at: [Link]

  • SLAC National Accelerator Laboratory. (2013). Hydrochloric Acid Safe Handling Guideline. Available at: [Link]

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